molecular formula C13H16N2O2 B15608823 Melatonin-d3

Melatonin-d3

Katalognummer: B15608823
Molekulargewicht: 235.30 g/mol
InChI-Schlüssel: DRLFMBDRBRZALE-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Melatonin-d3 is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 235.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C13H16N2O2

Molekulargewicht

235.30 g/mol

IUPAC-Name

2,2,2-trideuterio-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3

InChI-Schlüssel

DRLFMBDRBRZALE-FIBGUPNXSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Synthesis of Deuterated Melatonin for Use as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of deuterated melatonin (B1676174), a critical internal standard for the accurate quantification of melatonin in various biological matrices. This document details the core synthetic methodologies, experimental protocols, and quantitative data essential for researchers in pharmacology, analytical chemistry, and drug development.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms. Its quantification in biological fluids is paramount for a wide range of clinical and research applications. The use of a stable isotope-labeled internal standard, such as deuterated melatonin, is the gold standard for mass spectrometry-based quantification methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The co-elution of the deuterated standard with the endogenous analyte allows for the correction of matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

This guide focuses on the most common and efficient methods for synthesizing deuterated melatonin, providing detailed experimental procedures and the expected quantitative outcomes.

Synthetic Pathways and Methodologies

The primary and most widely adopted method for the synthesis of deuterated melatonin involves the N-acetylation of 5-methoxytryptamine (B125070). The deuteration is typically introduced via the acetyl group (melatonin-d3) or on the ethylamine (B1201723) side chain (melatonin-d4).

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 5-methoxytryptamine with deuterated acetyl chloride (CD₃COCl).[1][2] This straightforward and efficient reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_Melatonin_d3 cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 5-MOT 5-Methoxytryptamine This compound This compound 5-MOT->this compound + d3-AcCl Deuterated Acetyl Chloride (CD3COCl) d3-AcCl->this compound + Solvent Dry Dichloromethane Base Dry Triethylamine Byproduct Triethylamine Hydrochloride

Caption: Synthetic pathway for this compound.

Synthesis of Melatonin-d4

Melatonin-d4, with deuterium (B1214612) atoms on the ethylamine side chain, offers an alternative internal standard. Its synthesis is more complex, typically starting from a deuterated precursor to 5-methoxytryptamine. The final step still involves N-acetylation, but with a non-deuterated acetylating agent.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of deuterated melatonin, compiled from established methodologies.

Synthesis of this compound

This protocol is adapted from the N-acetylation of 5-methoxytryptamine.[3][4]

Materials:

Procedure:

  • Dissolve 1g (4.75 mmol) of 5-methoxytryptamine hydrochloride in 10 ml of anhydrous pyridine.

  • To this solution, add 10 ml of deuterated acetyl chloride (CD₃COCl) and allow the mixture to stand overnight at 20°C.

  • Pour the reaction mixture onto ice and neutralize with dilute hydrochloric acid.

  • Extract the aqueous solution with chloroform (2 x 25 ml).

  • Combine the chloroform extracts, wash with water, and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield a liquid N,N-diacetyltryptamine derivative.

  • Pour the liquid into 50 ml of water and extract with chloroform (2 x 25 ml).

  • Combine the organic layers, wash with water (25 ml), and dry over anhydrous magnesium sulfate.

  • Evaporate the solvent to dryness.

  • Crystallize the residual solid from benzene to afford this compound.

Purification

Purification of the synthesized deuterated melatonin is crucial to ensure high isotopic and chemical purity. Column chromatography is a common method for purification.

Method:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) can be used to elute the product. The exact solvent system should be determined by thin-layer chromatography (TLC) analysis.

Quantitative Data

The following tables summarize the key quantitative data for deuterated melatonin internal standards.

Table 1: Mass Spectrometry Data for Melatonin and its Deuterated Analogs [1]

CompoundMolecular Formula[M+H]⁺ (m/z)Major Fragment Ion (m/z)
MelatoninC₁₃H₁₆N₂O₂233174
This compoundC₁₃H₁₃D₃N₂O₂236174
Melatonin-d4C₁₃H₁₂D₄N₂O₂237178

Table 2: Synthesis and Purity Data for Deuterated Melatonin

Deuterated AnalogStarting MaterialTypical YieldIsotopic Purity
This compound5-Methoxytryptamine~80%[4]≥98%
Melatonin-d4Deuterated 5-MethoxytryptamineVariable≥99% deuterated forms (d1-d4)

Analytical Workflow for Quantification

The synthesized deuterated melatonin is used as an internal standard in LC-MS/MS methods for the quantification of melatonin in biological samples. A typical workflow is as follows:

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Sample Biological Sample (e.g., Plasma, Saliva) Spike Spike with Deuterated Melatonin (IS) Sample->Spike Extraction Extraction (e.g., LLE, SPE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Peak Area Ratio) MS_Detection->Data_Analysis Concentration Calculate Melatonin Concentration Data_Analysis->Concentration

Caption: LC-MS/MS analytical workflow.

Conclusion

The synthesis of deuterated melatonin as an internal standard is a critical step for the accurate and reliable quantification of endogenous melatonin. The N-acetylation of 5-methoxytryptamine with deuterated acetyl chloride provides a robust and efficient method for producing high-purity this compound. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers and scientists in the field of drug development and clinical analysis, enabling them to implement best practices for melatonin quantification.

References

Melatonin-d3: A Technical Guide to Chemical Properties and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide provides a comprehensive overview of the chemical properties and stability of Melatonin-d3 (N-acetyl-5-methoxytryptamine-d3). This document is intended for researchers, scientists, and drug development professionals who utilize deuterium-labeled melatonin (B1676174) as an internal standard in quantitative analyses or in metabolic studies.

Core Chemical Properties

This compound is a deuterated analog of melatonin, where three hydrogen atoms on the N-acetyl group have been replaced with deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Structural and General Properties

Below is a summary of the key chemical properties of this compound.

PropertyValueSource(s)
Chemical Name N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide-2,2,2-d3[1]
Molecular Formula C₁₃H₁₃D₃N₂O₂[1]
Molecular Weight 235.30 g/mol [1]
CAS Number 90735-69-6[1]
Appearance Gray solid[1]
Purity ≥95% (Chemical), ≥98% (Deuterium)[1]
Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical method development.

PropertyValueNotesSource(s)
Melting Point 113 - 116 °CData for Melatonin-d7, expected to be very similar for this compound. Unlabeled melatonin melts at 116-118 °C.[2][3]
Boiling Point ~512.8 °C at 760 mmHgData for unlabeled melatonin. Deuteration is not expected to significantly alter the boiling point.[4]
Solubility Soluble in Acetonitrile, DMSO[1]

Stability Profile

Understanding the stability of this compound is critical for ensuring the accuracy and reliability of experimental results. As a direct analog, its stability profile is expected to be comparable to that of unlabeled melatonin.

Storage and Handling Recommendations

Proper storage is essential to maintain the integrity of this compound.

ConditionRecommendationDurationSource(s)
Solid Form Store at -20°C in the dark. Desiccate.24 months[1]
In Solvent Store at -80°C6 months[5]
Store at -20°C1 month[5]
Transportation Room temperatureUp to 3 weeks[1]
Degradation Profile

Melatonin is susceptible to degradation under certain conditions. Forced degradation studies on unlabeled melatonin provide insight into the potential degradation pathways for this compound.

  • Acidic and Basic Conditions: Melatonin degrades in both acidic and basic media. The degradation follows first-order kinetics and is more pronounced at higher concentrations of acid or base[6].

  • Oxidative Stress: Exposure to oxidizing agents, such as hydrogen peroxide, leads to the degradation of melatonin[7].

  • Photostability: Melatonin is sensitive to light, particularly UV radiation, which can cause degradation[7][8]. It is recommended to handle this compound solutions with minimum light exposure.

  • Thermal Stress: Elevated temperatures accelerate the degradation of melatonin. Studies have shown that degradation increases with rising temperature[9].

Experimental Protocols

The following are representative experimental protocols for stability testing of melatonin, which can be adapted for this compound.

Forced Degradation Study Protocol

This protocol is designed to assess the stability of the molecule under stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 5 M HCl at 70°C for 30 minutes[7].

    • Base Hydrolysis: Treat the stock solution with 2 M NaOH at 70°C for 30 minutes[7].

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at 80°C for 10 minutes[7].

    • Photodegradation: Expose the stock solution to UV light (e.g., 365 nm) for 5 hours[7].

    • Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 60°C, 70°C, 80°C, 90°C) and sample at various time points[9].

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The peak area of the parent drug and the formation of any degradation products should be monitored.

Stability-Indicating HPLC Method

A validated High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound and its degradation products.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[10][11].

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M sodium phosphate) and an organic solvent (e.g., methanol or acetonitrile) in a suitable ratio (e.g., 55:45 v/v)[12].

  • Flow Rate: 1.0 mL/min[12].

  • Detection: UV detection at an appropriate wavelength (e.g., 222 nm or 280 nm)[10].

  • Column Temperature: 40°C[12].

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Signaling Pathways of Melatonin

Melatonin exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely MT1 and MT2. The signaling cascades initiated by melatonin receptor activation are crucial to its physiological functions, including the regulation of circadian rhythms and sleep. As a stable isotope-labeled analog, this compound is expected to follow the same signaling pathways.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Melatonin_d3 This compound MT1 MT1 Receptor Melatonin_d3->MT1 MT2 MT2 Receptor Melatonin_d3->MT2 Gi Gi MT1->Gi Gq Gq MT1->Gq MT2->Gi AC Adenylyl Cyclase Gi->AC inhibits PLC Phospholipase C Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA inhibits PKC PKC IP3_DAG->PKC activates Physiological_Effects Physiological Effects (Sleep, Circadian Rhythm) PKA->Physiological_Effects ERK ERK/MAPK Pathway PKC->ERK PKC->Physiological_Effects ERK->Physiological_Effects

Caption: this compound receptor signaling cascade.

The binding of this compound to MT1 and MT2 receptors leads to the inhibition of adenylyl cyclase via the Gi protein, resulting in decreased intracellular cAMP levels and reduced protein kinase A (PKA) activity[10]. Additionally, melatonin receptors can couple to Gq proteins, activating phospholipase C (PLC), which in turn increases inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the activation of protein kinase C (PKC) and downstream pathways like the ERK/MAPK pathway[10].

Experimental Workflow for Stability Analysis

A typical workflow for assessing the stability of this compound in a pharmaceutical preparation is outlined below.

Stability_Analysis_Workflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photo, Thermal) start->stress storage Long-Term & Accelerated Stability Storage start->storage sampling Sample Collection at Defined Time Points stress->sampling storage->sampling analysis Stability-Indicating HPLC Analysis sampling->analysis data Data Evaluation (Assay, Impurities, Mass Balance) analysis->data report Stability Report data->report end End report->end

Caption: Workflow for this compound stability testing.

This workflow begins with subjecting the this compound sample to both forced degradation and long-term/accelerated stability studies. Samples are collected at predetermined intervals and analyzed using a validated stability-indicating HPLC method. The resulting data on assay, purity, and degradation products are evaluated to establish the stability profile and shelf-life of the product.

References

Melatonin-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Melatonin-d3 in modern research, focusing on its application as an internal standard for the precise quantification of melatonin (B1676174). This deuterated analog of melatonin is indispensable for accurate bioanalytical assays, particularly in pharmacokinetic and clinical studies.

Core Application: An Internal Standard for Accurate Quantification

This compound is a stable, deuterium-labeled isotopic variant of melatonin.[1] Its primary and most crucial application in research is as an internal standard for analytical methods, predominantly those employing mass spectrometry.[1][2] The key advantage of using a stable isotope-labeled internal standard is its chemical and physical similarity to the analyte of interest (melatonin). It behaves nearly identically during sample preparation, extraction, and chromatographic separation, but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3][4] This allows for the correction of analytical variability and matrix effects, leading to highly accurate and precise quantification of endogenous melatonin in complex biological matrices such as blood plasma, urine, and breast milk.[1]

The use of this compound has significantly enhanced the reliability of studies investigating melatonin's role in regulating sleep-wake cycles, its antioxidant properties, and its involvement in various physiological and pathological processes.[1][5]

Data Presentation: Mass Spectrometric Parameters

The accurate detection and quantification of melatonin and this compound using tandem mass spectrometry (LC-MS/MS) rely on monitoring specific precursor and product ion transitions. The following table summarizes the key mass-to-charge ratios (m/z) for both compounds.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Monitored Transition (m/z)
Melatonin233174233 → 174
This compound236174236 → 174

Data sourced from multiple studies utilizing LC-ESI-MS/MS.[3][6]

The collision-induced dissociation of both melatonin and this compound results in a predominant fragment at m/z 174, corresponding to the loss of the N-acetyl group.[3][4] The three-mass unit difference in the precursor ions allows for their simultaneous but distinct detection in a multiple reaction monitoring (MRM) experiment, ensuring high specificity.[3]

Experimental Protocols

The following section outlines a generalized experimental protocol for the quantification of melatonin in human plasma using this compound as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Synthesis of this compound

This compound can be synthesized by the reaction of 5-methoxytryptamine (B125070) with deuterated acetyl chloride (CD3COCl).[3][4] This straightforward synthesis allows for the production of the labeled internal standard necessary for quantitative assays.

Sample Preparation (Plasma)

Accurate measurement of melatonin requires efficient extraction from biological samples. A common method is liquid-liquid extraction:

  • Spiking: A known amount of this compound internal standard solution is added to the plasma sample.

  • Extraction: Dichloromethane (1:1, v/v) is added to the plasma sample.[4]

  • Mixing: The sample is vigorously mixed to ensure the transfer of melatonin and this compound into the organic phase.

  • Centrifugation: The mixture is centrifuged to separate the aqueous and organic phases.

  • Collection: The organic (dichloromethane) phase containing melatonin and this compound is collected.[4]

  • Drying: The collected organic phase is evaporated to dryness under a stream of nitrogen gas.

  • Reconstitution: The dried residue is reconstituted in a suitable solvent, such as a water-methanol mixture (e.g., 75:25, v/v), for LC-MS/MS analysis.[4]

Alternatively, solid-phase extraction (SPE) using cartridges like LC-18 can be employed for sample clean-up and concentration.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column.[7][8]

  • Mobile Phase: A common mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an additive like formic acid to improve ionization.[9]

  • Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor the specific m/z transitions for melatonin (233 → 174) and this compound (236 → 174).[3][6]

  • Quantification: The peak area ratio of the melatonin transition to the this compound transition is calculated. This ratio is then used to determine the concentration of melatonin in the original sample by comparing it to a calibration curve prepared with known concentrations of melatonin and a fixed concentration of this compound.

Visualizations

Experimental Workflow for Melatonin Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Biological Sample (e.g., Plasma) spike Spike with This compound (IS) plasma->spike extract Liquid-Liquid Extraction spike->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms Inject quant Quantification (Peak Area Ratio) lcms->quant Detect Transitions Melatonin: 233 -> 174 This compound: 236 -> 174 result result quant->result Calculate Concentration

Caption: Workflow for quantifying melatonin using this compound.

Logical Relationship of this compound in Quantitative Analysis

logical_relationship mel Melatonin (Analyte) sample_prep Sample Preparation (Extraction, etc.) mel->sample_prep mel_d3 This compound (Internal Standard) mel_d3->sample_prep lc_separation LC Separation sample_prep->lc_separation Co-elution ms_detection MS/MS Detection lc_separation->ms_detection Differential m/z quantification Accurate Quantification ms_detection->quantification Ratio Calculation

Caption: Role of this compound in ensuring accurate quantification.

References

A Technical Guide to the Certificate of Analysis for Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Melatonin-d3, the deuterated stable isotope analog of melatonin (B1676174), serves as a critical internal standard in quantitative analytical methods, particularly in mass spectrometry and NMR spectroscopy.[1] Its use allows for the precise determination of melatonin levels in various biological matrices such as blood plasma, urine, and breast milk.[1] For researchers, scientists, and drug development professionals, the Certificate of Analysis (CoA) is a paramount document that guarantees the identity, purity, and quality of this compound, ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth technical overview of the components of a typical this compound CoA, detailing the experimental protocols used for its characterization.

General Physicochemical Properties

A Certificate of Analysis begins with the fundamental physicochemical properties of the compound. This section provides essential information for handling, storage, and solution preparation.

PropertySpecificationSource
Chemical Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl-1,1,2,2-d3]acetamideN/A
CAS Number 90735-69-6[1]
Molecular Formula C₁₃H₁₃D₃N₂O₂N/A
Molecular Weight 235.30N/A
Physical Appearance White to light yellow solid[2][3]
Solubility DMSO to 50 mM[2]

Analytical Data and Experimental Protocols

This core section of the CoA details the results of various analytical tests performed to confirm the identity, purity, and quality of the this compound batch.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of pharmaceutical standards. It separates the main compound from any impurities, allowing for precise quantification. A typical purity specification for this compound is greater than 95% or 99%.[1][2]

Table 2.1: Typical HPLC Purity Data

Parameter Result
Purity >99%

| Retention Time | Consistent with reference standard |

Experimental Protocol: HPLC Purity Analysis

A validated HPLC method is crucial for determining the purity of Melatonin and its analogs.[4][5] The following protocol is a representative example based on established methods.

  • System: High-Performance Liquid Chromatography with a UV or Photodiode Array (PDA) detector.[5][6]

  • Column: A reverse-phase C18 column, such as a Diamonsil C18 (250 mm × 4.6 mm, 5 µm), is commonly used.[4]

  • Mobile Phase: A mixture of organic solvents and an aqueous solution. A common composition is methanol, acetonitrile, and 0.5% acetic acid solution in a ratio of 4:1:5 (v/v/v).[4][5] Isocratic elution is often employed.[5]

  • Flow Rate: A typical flow rate is between 0.5 mL/min and 1.0 mL/min.[4][7]

  • Detection: UV detection is performed at a wavelength where melatonin exhibits strong absorbance, such as 220 nm, 250 nm, or 278 nm.[5][8]

  • Injection Volume: A small sample volume, typically 10 µL or 20 µL, is injected.[4][6]

  • Data Analysis: The purity is calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep Prepare Standard Solution (e.g., in Methanol/Water) inject Inject Sample (10-20 µL) prep->inject separate Isocratic Separation (C18 Column) inject->separate detect UV/PDA Detection (220-280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate calculate Calculate Purity (%) integrate->calculate MS_Fragmentation cluster_melatonin Melatonin cluster_melatonin_d3 This compound mel_parent Parent Ion [M+H]⁺ m/z 233 mel_frag Product Ion m/z 174 mel_parent->mel_frag Loss of N-acetyl group meld3_parent Parent Ion [M+H]⁺ m/z 236 meld3_frag Product Ion m/z 174 meld3_parent->meld3_frag Loss of deuterated N-acetyl group NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Spectral Analysis dissolve Dissolve this compound in Deuterated Solvent (e.g., CDCl₃) acquire Acquire 1H & 13C Spectra on NMR Spectrometer dissolve->acquire process Process Raw Data (FID -> Spectrum) acquire->process interpret Interpret Chemical Shifts, Splitting, & Integration process->interpret confirm Confirm Structure & Deuteration interpret->confirm

References

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Melatonin-d3 in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of Melatonin-d3 in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, drug metabolism research, and various clinical and preclinical trials involving deuterated melatonin (B1676174) isotopes.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that regulates circadian rhythms.[1] this compound, a stable isotope-labeled form of melatonin, is commonly used as an internal standard in bioanalytical methods for the quantification of endogenous melatonin. However, it can also be the target analyte in studies investigating the pharmacokinetics of exogenously administered deuterated melatonin. This LC-MS/MS method offers high selectivity and sensitivity for the accurate determination of this compound in a complex biological matrix like plasma.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting this compound from plasma samples.

Materials:

  • Human plasma (collected in K2EDTA tubes)

  • This compound standard solutions

  • Acetonitrile (B52724) (ACN), HPLC grade

  • 0.5 M EDTA solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Refrigerated microcentrifuge

Protocol:

  • Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube on ice.

  • Add 50 µL of 0.5 M EDTA solution and briefly vortex.[2]

  • Add 750 µL of ice-cold acetonitrile to the plasma sample.[2]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Incubate the samples on ice for 20 minutes.[2]

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer 800 µL of the supernatant to a clean tube.[2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 35°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[3]

  • Vortex for 1 minute and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Parameters:

ParameterRecommended Condition
Column Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm[4]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Gradient Isocratic at 50% B[3]
Flow Rate 0.4 mL/min[4]
Column Temperature 35°C[4]
Injection Volume 3 µL[4]
Run Time 3.5 minutes[3]
Mass Spectrometry (MS/MS) Conditions

Instrumentation:

  • Triple Quadrupole Mass Spectrometer

Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive[5]
MRM Transition m/z 236.2 → 174.1[6]
Fragmentor Voltage Optimized based on instrument (typical range: 100-150 V)
Collision Energy (CE) Optimized based on instrument (typical range: 10-20 eV)[6]
Dwell Time 200 ms

Quantitative Data Summary

The following tables summarize typical quantitative performance data for LC-MS/MS methods analyzing deuterated melatonin in plasma. These values are representative and may vary based on instrumentation and specific method optimization.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (pg/mL)Correlation Coefficient (r²)
Melatonin-d410 - 100,000[4]≥ 0.998[4]
Melatonin-d75 - 500[7]≥ 0.999[7]

*Data for Melatonin-d4 and -d7 are presented as close analogs to this compound.

Table 2: Precision and Accuracy

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ10≤ 15[3]≤ 15[3]80-120[3]
Low42.44.33[7]12.51[7]85-115[3]
Medium1005.33[7]14.31[7]85-115[3]
High2425.33[7]14.31[7]85-115[3]

Table 3: Recovery

AnalyteExtraction MethodMean Recovery (%)
Melatonin-d4*Protein Precipitation[4]95.0[4]
MelatoninLiquid-Liquid Extraction[3]79.2[3]

*Data for Melatonin-d4 is presented as a close analog to this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_edta Add EDTA & Vortex plasma->add_edta protein_precip Protein Precipitation (Acetonitrile) add_edta->protein_precip centrifuge Centrifuge (16,000 x g, 10 min) protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for this compound analysis in plasma.

Melatonin Signaling Pathway

melatonin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response melatonin Melatonin mt1 MT1 Receptor melatonin->mt1 mt2 MT2 Receptor melatonin->mt2 g_protein G-protein Activation mt1->g_protein mt2->g_protein ac Adenylyl Cyclase (Inhibition) g_protein->ac Gi plc Phospholipase C (Activation) g_protein->plc Gq camp ↓ cAMP ac->camp pka ↓ PKA Activity camp->pka response Physiological Effects (e.g., Circadian Rhythm Regulation) pka->response ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca²⁺ ip3_dag->ca2 pkc PKC Activation ip3_dag->pkc ca2->pkc pkc->response

Caption: Simplified melatonin signaling pathway via MT1/MT2 receptors.

References

Application Notes and Protocols for the Quantification of Melatonin in Urine Samples Using Melatonin-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The accurate quantification of melatonin (B1676174) in urine is crucial for various clinical and research applications, including the assessment of circadian rhythm disorders, sleep studies, and monitoring the therapeutic efficacy of melatonin supplements. Due to the complex nature of urine as a biological matrix and the low endogenous concentrations of melatonin, a robust and reliable analytical method is essential. The use of a stable isotope-labeled internal standard, such as Melatonin-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for achieving high accuracy and precision. This compound, being chemically identical to melatonin but with a different mass, co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus effectively compensating for variations during sample preparation and analysis.

This document provides detailed application notes and protocols for the quantification of melatonin in human urine using this compound as an internal standard. The methodologies are based on established and validated LC-MS/MS methods.[1][2][3]

Experimental Protocols

Materials and Reagents
  • Standards: Melatonin and this compound (or other deuterated analogs like Melatonin-d4) certified reference materials.[1][4][5]

  • Enzymes: β-glucuronidase/arylsulfatase (from Helix pomatia) for deconjugation of melatonin metabolites.[1][2][6]

  • Solvents: HPLC or LC-MS grade methanol (B129727), acetonitrile, water, and formic acid.

  • Solid-Phase Extraction (SPE) Cartridges: Reversed-phase C18 or polymeric cartridges (e.g., Strata-X).[1][7][8]

  • Buffers: Sodium acetate (B1210297) or ammonium (B1175870) acetate buffer.

  • Urine Samples: Collected and stored at -20°C or lower until analysis.

Sample Preparation

The sample preparation process is critical for removing interferences from the urine matrix and concentrating the analyte. The following protocol includes enzymatic hydrolysis to measure total melatonin (free and conjugated) followed by solid-phase extraction.

Protocol:

  • Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex the samples and centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Internal Standard Spiking: To a 2 mL aliquot of the supernatant, add 10 µL of the this compound internal standard (IS) working solution.[1] The concentration of the IS should be chosen to be in the mid-range of the calibration curve.

  • Enzymatic Deconjugation:

    • Add 1 mL of acetate buffer (pH 4.0) to the sample.[6]

    • Add a sufficient amount of β-glucuronidase/arylsulfatase (e.g., 5944 units for human urine samples).[6]

    • Incubate the mixture at 37°C for 60 minutes.[6] This step is crucial for hydrolyzing the sulfate (B86663) and glucuronide conjugates of melatonin and its metabolites, such as 6-sulfatoxymelatonin, to measure the total melatonin production.[6][9][10]

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[8]

    • Loading: Load the pre-treated urine sample onto the conditioned cartridge.

    • Washing: Wash the cartridge with 5 mL of water to remove salts and other polar interferences. A subsequent wash with a weak organic solvent mixture (e.g., 5 mL of 10% methanol in water) can further remove less polar interferences.

    • Elution: Elute the melatonin and this compound from the cartridge with 2 mL of methanol.[8]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 15% methanol in water with 0.1% formic acid).[5] Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used for separation.[1][2]

  • Mobile Phase A: 0.1% Formic acid in water.[5]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol mixture.[5]

  • Gradient Elution: A gradient elution is employed to achieve good separation of melatonin from matrix components. A typical gradient starts with a low percentage of organic phase, ramps up to a high percentage to elute the analyte, and then returns to the initial conditions for column re-equilibration. The total run time is typically around 7 minutes.[1][2]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

b. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The following mass transitions are typically monitored:

    • Melatonin: m/z 233.1 → 174.1 (loss of the N-acetyl group).[4]

    • This compound: m/z 236.1 → 174.1 (loss of the deuterated N-acetyl group).[4]

Data Presentation: Method Validation Summary

The analytical method should be fully validated according to regulatory guidelines (e.g., EMA, FDA).[1][2] A summary of typical validation parameters is presented in the tables below.

Table 1: Calibration Curve and Linearity

ParameterValue
Calibration Range5 - 2500 pg/mL[5]
Regression ModelLinear, weighted (1/x)
Correlation Coefficient (r²)> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (pg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ7.5< 15< 1585 - 115
Low QC22.5< 15< 1585 - 115
Medium QC200< 15< 1585 - 115
High QC400< 15< 1585 - 115

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation. Data is representative and based on typical performance.[1][6]

Table 3: Recovery and Matrix Effect

ParameterMelatoninThis compound
Extraction Recovery (%) > 85%> 85%
Matrix Effect (%) 90 - 110%90 - 110%

Values are typically assessed at low, medium, and high QC concentrations.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the analysis of melatonin in urine samples using this compound as an internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing urine_sample Urine Sample Collection and Centrifugation add_is Spike with This compound (IS) urine_sample->add_is deconjugation Enzymatic Deconjugation (β-glucuronidase/arylsulfatase) add_is->deconjugation spe Solid-Phase Extraction (SPE) (C18 Cartridge) deconjugation->spe evaporation Evaporation (Nitrogen Stream) spe->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration (Melatonin & this compound) ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification final_result Final Concentration (pg/mL) quantification->final_result internal_standard_logic cluster_output Detector Response start Urine Sample (Unknown Melatonin Concentration) add_is Add Known Amount of This compound (IS) start->add_is process Sample Preparation & LC-MS/MS Analysis (Potential for Analyte Loss and Signal Variation) add_is->process melatonin_peak Melatonin Peak Area (Affected by variations) process->melatonin_peak is_peak This compound Peak Area (Affected similarly) process->is_peak ratio Calculate Ratio (Melatonin Area / IS Area) This ratio is stable and corrects for variations. melatonin_peak->ratio is_peak->ratio quant Compare Ratio to Calibration Curve to Determine Original Concentration ratio->quant

References

Protocol for the Preparation of Melatonin-d3 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of a Melatonin-d3 stock solution, a critical component for researchers utilizing it as an internal standard in quantitative mass spectrometry-based assays. This compound, a deuterated analog of melatonin (B1676174), is essential for the accurate quantification of melatonin in biological matrices. This protocol outlines the necessary materials, step-by-step procedures for preparation, and proper storage conditions to ensure the integrity and stability of the stock solution.

Materials and Equipment

  • This compound (powder form)

  • High-purity solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724), Methanol, or Ethanol)

  • Analytical balance (4-decimal place)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator (optional)

  • Amber glass vials with screw caps (B75204) for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves

Safety Precautions

  • Handle this compound powder in a well-ventilated area or a fume hood to avoid inhalation.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for this compound for specific handling and safety information.

  • Dispose of all waste materials according to institutional and local regulations.

Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution. The concentration can be adjusted based on experimental requirements.

  • Solvent Selection: Choose an appropriate solvent based on the solubility of this compound and its compatibility with the intended analytical method. DMSO and acetonitrile are common choices.[1]

  • Weighing this compound:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Accurately weigh the desired amount of this compound powder. For a 1 mg/mL solution in 10 mL, weigh 10 mg.

  • Dissolution:

    • Carefully transfer the weighed this compound powder into a clean, dry 10 mL volumetric flask.

    • Add a small volume of the selected solvent (approximately 5-7 mL) to the volumetric flask.

    • Gently swirl the flask to dissolve the powder.

    • Use a vortex mixer to ensure the powder is fully dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.

  • Final Volume Adjustment:

    • Once the this compound is completely dissolved, add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure a homogenous solution.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, amber glass vials to minimize freeze-thaw cycles and exposure to light.

    • Clearly label each vial with the compound name, concentration, solvent, preparation date, and initials of the preparer.

    • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Quantitative Data

The following table summarizes the solubility and stability of this compound and its non-deuterated counterpart in various solvents.

CompoundSolventSolubilityStability of Solution
This compound DMSO100 mg/mLStable for 1 month at -20°C and 6 months at -80°C.[2]
Melatonin-d4 DMSO30 mg/mLNot specified
Melatonin-d4 DMF30 mg/mLNot specified
Melatonin-d4 Ethanol20 mg/mLNot specified
Melatonin Acetonitrile~41 mg/mLStable for at least one month.[3]
Melatonin Ethanol20 mg/mLMay degrade over time.[4]

Experimental Workflow

Melatonin_d3_Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_finalization Finalization and Storage start Start: Gather Materials and Equipment weigh Accurately weigh this compound powder start->weigh 1. transfer Transfer powder to a volumetric flask weigh->transfer 2. add_solvent Add a portion of the selected solvent transfer->add_solvent 3. dissolve Vortex and/or sonicate to dissolve add_solvent->dissolve 4. check_dissolution Visually confirm complete dissolution dissolve->check_dissolution 5. check_dissolution->dissolve If not dissolved adjust_volume Adjust to final volume with solvent check_dissolution->adjust_volume If dissolved mix Mix thoroughly by inverting the flask adjust_volume->mix 6. aliquot Aliquot into amber vials mix->aliquot 7. store Store at -20°C or -80°C aliquot->store 8. end End: Stock Solution Ready for Use store->end 9.

Caption: Workflow for this compound Stock Solution Preparation.

References

Application Note & Protocol: Quantification of Melatonin in Saliva using Melatonin-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that plays a crucial role in regulating the circadian rhythm, sleep-wake cycles, and other physiological processes.[1][2][3] Its concentration in biological fluids, such as saliva, follows a distinct diurnal pattern, making it a valuable biomarker for circadian rhythm disturbances, sleep disorders, and various pathological conditions including psychiatric diseases, metabolic syndrome, and cancers.[1][4][5] Salivary melatonin analysis offers a non-invasive and convenient alternative to blood sampling, allowing for frequent sample collection, which is essential for accurately profiling the circadian rhythm.[3][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for melatonin quantification due to its high sensitivity, specificity, and reliability compared to immunoassays, which can be prone to cross-reactivity.[4][8][9][10] The use of a stable isotope-labeled internal standard, such as Melatonin-d3, is critical for accurate quantification as it effectively compensates for matrix effects and variations in sample preparation and instrument response.[7][11]

This application note provides a detailed protocol for the quantification of melatonin in human saliva using this compound as an internal standard with LC-MS/MS. The method is validated for its performance in terms of linearity, precision, accuracy, and sensitivity.

Experimental Workflow

The overall experimental workflow for the quantification of salivary melatonin is depicted below.

Melatonin Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Saliva Collection Saliva Collection Internal Standard Spiking Internal Standard Spiking Saliva Collection->Internal Standard Spiking Add this compound Extraction Extraction Internal Standard Spiking->Extraction LLE or SPE Evaporation and Reconstitution Evaporation and Reconstitution Extraction->Evaporation and Reconstitution Chromatographic Separation Chromatographic Separation Evaporation and Reconstitution->Chromatographic Separation Inject sample Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Quantification Quantification Mass Spectrometric Detection->Quantification Data Reporting Data Reporting Quantification->Data Reporting

Figure 1: Experimental workflow for salivary melatonin quantification.

Detailed Experimental Protocol

1. Materials and Reagents

  • Melatonin (analytical standard)

  • This compound (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) or Dichloromethane

  • Ultrapure water

  • Human saliva (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18 or polymeric)

2. Standard and Quality Control (QC) Sample Preparation

  • Stock Solutions: Prepare individual stock solutions of melatonin and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the melatonin stock solution with methanol/water (e.g., 50:50, v/v) to create working standard solutions for calibration curve construction.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of, for example, 400 pg/mL in methanol/water.[6]

  • Calibration Standards and QC Samples: Spike appropriate volumes of the melatonin working standard solutions into drug-free human saliva to prepare calibration standards at concentrations ranging from approximately 0.5 to 500 pg/mL. Prepare QC samples at low, medium, and high concentrations in a similar manner.[9][12]

3. Saliva Sample Preparation

Two common extraction methods are Liquid-Liquid Extraction (LLE) and Solid Phase Extraction (SPE).

3.1. Liquid-Liquid Extraction (LLE) Protocol [4][9]

  • To 300 µL of saliva sample, calibrator, or QC, add 20 µL of the IS working solution (this compound).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 30 minutes.

  • Centrifuge at 20,600 x g for 10 minutes.

  • Transfer the organic supernatant to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of 20% (v/v) methanol in water.

3.2. Solid Phase Extraction (SPE) Protocol [6][12][13]

  • To 1 mL of saliva sample, calibrator, or QC, add the internal standard.

  • Condition an SPE cartridge (e.g., Nexus 10 ml, 30 mg) with methanol followed by water.[6]

  • Load the saliva sample onto the conditioned SPE cartridge.

  • Wash the cartridge with water and then a water-methanol mixture (e.g., 90:10, v/v).[11]

  • Elute melatonin and the internal standard with methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in a suitable volume of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Agilent 1260 or equivalent[9]
Column C18, 2.1 x 50 mm, 2.6 µm (e.g., Kinetex)[9]
Mobile Phase A 2 mmol/L ammonium acetate in deionized water[9]
Mobile Phase B 0.1% (v/v) formic acid in acetonitrile[9]
Flow Rate 0.2 - 0.4 mL/min
Injection Volume 20 µL[9]
Column Temperature 35 °C[10]
Gradient Optimized for separation of melatonin from matrix components

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer Agilent 6490 Tandem Mass Spectrometer or equivalent[9]
Ionization Mode Electrospray Ionization (ESI), Positive[8][11]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Melatonin) m/z 233.2 → 174.2[14]
MRM Transition (this compound) m/z 236.0 → 174.0[11]
Fragmentor Voltage Optimized for maximum signal
Collision Energy Optimized for specific transitions[10]

Signaling Pathway (Logical Relationship)

The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry.

Isotope Dilution Principle cluster_sample Saliva Sample cluster_is Internal Standard cluster_ms LC-MS/MS Analysis cluster_quant Quantification Analyte Melatonin (Unknown Amount) MS Measure Peak Area Ratio (Melatonin / this compound) Analyte->MS IS This compound (Known Amount) IS->MS Quant Calculate Melatonin Concentration via Calibration Curve MS->Quant

Figure 2: Principle of quantification using a stable isotope-labeled internal standard.

Method Validation and Performance

The analytical method should be validated according to relevant guidelines (e.g., EMA, FDA) to ensure its reliability.[4][5] Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters

ParameterTypical PerformanceReference
Linearity (r²) > 0.99[9]
Lower Limit of Quantification (LLOQ) 0.8 - 3.0 pg/mL[1][4][13]
Limit of Detection (LOD) 1.05 pg/mL[13]
Accuracy 85-115% (±14% at 5.60 pg/ml, ±9% at 19.6 pg/ml)[13]
Precision (CV%) < 15% (±13% at 6.18 pg/ml, ±11% at 31.2 pg/ml)[13]
Extraction Recovery > 85%[11]

Data Analysis

The concentration of melatonin in the saliva samples is determined by calculating the peak area ratio of the analyte (melatonin) to the internal standard (this compound). A calibration curve is generated by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of melatonin in the unknown samples is then interpolated from this calibration curve.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, specific, and robust approach for the quantification of melatonin in saliva.[8][13] This method is well-suited for clinical and research applications where accurate assessment of the circadian rhythm is required. The non-invasive nature of saliva collection, combined with the analytical rigor of this method, makes it a powerful tool for studies in sleep research, chronobiology, and various clinical fields.[4][9]

References

Application of Melatonin-d3 in Pharmacokinetic Studies of Melatonin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, with its secretion following a distinct circadian rhythm. It plays a crucial role in regulating the sleep-wake cycle, and its dysregulation has been implicated in various sleep disorders. Consequently, understanding the pharmacokinetic (PK) profile of exogenous melatonin is paramount for developing effective therapeutic strategies.

The accurate quantification of melatonin in biological matrices is challenging due to its low endogenous concentrations and rapid metabolism. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Melatonin-d3, a deuterated analog of melatonin, serves as an ideal internal standard for these studies. Its chemical and physical properties are nearly identical to melatonin, ensuring similar behavior during sample extraction, chromatographic separation, and ionization. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the endogenous and exogenous melatonin.

This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of melatonin, aimed at researchers, scientists, and drug development professionals.

Melatonin Signaling Pathways

Melatonin exerts its physiological effects primarily through two high-affinity G-protein coupled receptors, MT1 and MT2.[1][2][3] Activation of these receptors triggers a cascade of intracellular signaling events that ultimately modulate neuronal activity and other cellular processes. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][4] Additionally, melatonin receptor activation can modulate other signaling pathways, including phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[1][2]

Melatonin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 G_protein Gαi/Gq MT1->G_protein MT2->G_protein AC Adenylyl Cyclase G_protein->AC inhibition PLC Phospholipase C G_protein->PLC activation cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA CREB CREB PKA->CREB inhibition PKC PKC IP3_DAG->PKC CaMK CaMK IP3_DAG->CaMK ↑ Ca2+ ERK ERK PKC->ERK ERK->CREB activation Gene_Expression Gene Expression CREB->Gene_Expression

Figure 1: Simplified Melatonin Signaling Pathway.

Experimental Protocols

Bioanalytical Method for Melatonin Quantification in Human Plasma using LC-MS/MS

This protocol outlines a general procedure for the quantification of melatonin in human plasma using this compound as an internal standard. Method validation should be performed according to regulatory guidelines.

1. Materials and Reagents:

  • Melatonin and this compound reference standards

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Methanol (B129727), Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or Liquid-Liquid Extraction (LLE) solvents (e.g., methyl tert-butyl ether)

  • 96-well plates or microcentrifuge tubes

2. Standard and Quality Control (QC) Sample Preparation:

  • Prepare stock solutions of melatonin and this compound in methanol (e.g., 1 mg/mL).

  • Prepare working standard solutions of melatonin by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare calibration standards by spiking blank human plasma with the working standard solutions to achieve a concentration range covering the expected sample concentrations.

  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

  • Prepare an internal standard working solution of this compound (e.g., 100 ng/mL) in a suitable solvent.

3. Sample Preparation (SPE Protocol Example):

  • Thaw plasma samples, calibration standards, and QC samples at room temperature.

  • To 100 µL of each sample in a 96-well plate, add 25 µL of the internal standard working solution (this compound).

  • Add 200 µL of 4% phosphoric acid in water and vortex to mix.

  • Condition an SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated samples onto the SPE plate.

  • Wash the wells with 1 mL of water, followed by 1 mL of 20% methanol in water.

  • Elute the analytes with 500 µL of methanol into a clean collection plate.

  • Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate melatonin from endogenous interferences (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Melatonin: e.g., m/z 233.1 → 174.1

      • This compound: e.g., m/z 236.1 → 177.1

    • Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

5. Data Analysis:

  • Integrate the peak areas for melatonin and this compound.

  • Calculate the peak area ratio (melatonin/Melatonin-d3).

  • Construct a calibration curve by plotting the peak area ratio versus the melatonin concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of melatonin in the unknown samples and QC samples from the calibration curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma_Sample->Add_IS Precipitation Protein Precipitation / LLE / SPE Add_IS->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Figure 2: Bioanalytical Workflow for Melatonin Quantification.

Data Presentation

The use of this compound as an internal standard allows for the reliable determination of key pharmacokinetic parameters of melatonin. Below are tables summarizing typical pharmacokinetic parameters of oral melatonin in healthy adults.

Table 1: Pharmacokinetic Parameters of Oral Melatonin in Healthy Adults

ParameterValueReference
Bioavailability 9 to 33%[5]
Time to Max. Concentration (Tmax) ~50 minutes (immediate-release)[5]
Elimination Half-life (T1/2) ~45 minutes[5]
Protein Binding ~60%[6]

Note: These values can vary significantly depending on the formulation, dosage, and individual patient factors.

Table 2: Example LC-MS/MS Method Parameters for Melatonin and this compound

ParameterMelatoninThis compound (Internal Standard)
Precursor Ion (m/z) 233.1236.1
Product Ion (m/z) 174.1177.1
Retention Time (min) ~2.5~2.5
Linearity Range 1 - 1000 pg/mL-

Conclusion

The application of this compound as an internal standard in LC-MS/MS-based bioanalytical methods is essential for the accurate and precise quantification of melatonin in pharmacokinetic studies. The protocols and data presented here provide a framework for researchers to develop and validate robust methods for their specific research needs. This enables a better understanding of melatonin's absorption, distribution, metabolism, and excretion, which is critical for the optimization of melatonin-based therapies for sleep disorders and other conditions.

References

Melatonin-d3 Internal Standard for Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and precise quantification of endogenous molecules is paramount to understanding complex biological systems and for the development of new therapeutics. Melatonin (B1676174) (N-acetyl-5-methoxytryptamine), a key hormone regulating circadian rhythms, has garnered significant interest for its antioxidant properties and its role in various physiological processes.[1][2] The reliable quantification of melatonin in complex biological matrices such as plasma, saliva, and tissue extracts is challenging due to its low physiological concentrations and the presence of interfering substances.[2][3]

The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry, offering a means to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection.[4][5][6] Melatonin-d3, a deuterated analog of melatonin, serves as an ideal internal standard for this purpose. Its chemical properties are nearly identical to endogenous melatonin, ensuring it behaves similarly throughout the analytical workflow.[5] However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate and precise quantification.[1][5]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of melatonin in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

  • Analytes and Internal Standard:

    • Melatonin (Sigma-Aldrich or equivalent)

    • This compound (Toronto Research Chemicals or equivalent)

  • Solvents (LC-MS Grade):

  • Chemicals:

  • Sample Preparation Supplies:

    • Microcentrifuge tubes (1.5 mL)

    • Pipette tips

    • Syringe filters (0.22 µm)

    • LC vials

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and straightforward method for removing the majority of proteins from plasma or serum samples.[5]

  • Sample Thawing: Thaw plasma/serum samples and this compound internal standard working solutions at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean LC vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for samples where a higher degree of purification is required to minimize matrix effects.[7]

  • Sample and Internal Standard: To a microcentrifuge tube, add 200 µL of the biological sample (e.g., plasma, saliva) and 50 µL of the this compound internal standard solution (e.g., 5 ng/mL).[8]

  • Extraction Solvent Addition: Add 2.5 mL of an extraction solvent (e.g., a mixture of ethyl acetate and another organic solvent) to the sample.[8]

  • Vortexing: Vortex the samples for 5 minutes to ensure thorough mixing and extraction.[8]

  • Centrifugation: Centrifuge the samples for 15 minutes at a low temperature (e.g., 5°C) to separate the aqueous and organic layers.[8]

  • Supernatant Collection: Transfer the organic supernatant to a clean tube.[8]

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.[8]

  • Reconstitution: Reconstitute the dried extract in 100-300 µL of the reconstitution solution (e.g., 80:20 v/v water:methanol).[7][8]

  • Transfer: Transfer the reconstituted sample to an LC vial for analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of melatonin. Optimization may be required based on the specific instrument and sample type.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) is commonly used.[9]

    • Mobile Phase A: 0.1% formic acid in water or 5 mM ammonium acetate.[5][9]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[5][9]

    • Gradient Elution: A gradient starting with a low percentage of mobile phase B, increasing to a high percentage to elute melatonin, and then returning to initial conditions for column re-equilibration.[5]

    • Flow Rate: 0.2 - 0.4 mL/min.[4][9]

    • Injection Volume: 5 - 10 µL.[4]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[4][9]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification.[1]

    • MRM Transitions:

      • Melatonin: The precursor ion [M+H]+ is at m/z 233, which fragments to a product ion at m/z 174 (loss of the N-acetyl group).[1][10]

      • This compound: The precursor ion [M+H]+ is at m/z 236, which also fragments to a product ion at m/z 174.[1][10]

Data Presentation

Quantitative data from method validation studies are crucial for assessing the performance of the analytical method. The following tables summarize typical performance characteristics for the quantification of melatonin using this compound as an internal standard.

Table 1: LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)>0.99[7][9]
Lower Limit of Quantification (LLOQ)0.02 ng/mL - 10 pg/mL[8][9]
Intra-day Precision (%RSD)< 15%[7][9]
Inter-day Precision (%RSD)< 15%[7][9]
Accuracy (%RE)Within ±15%[9]
Recovery (%)80 - 108%[11]

Table 2: MRM Transitions for Melatonin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Melatonin233174ESI+[1][10]
This compound236174ESI+[1][10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Saliva) Spike Spike with This compound (IS) Sample->Spike Extract Extraction (Protein Precipitation or LLE) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation (if LLE) Supernatant->Evaporate LC_Vial LC Vial Supernatant->LC_Vial Directly for PP Reconstitute Reconstitution Evaporate->Reconstitute Reconstitute->LC_Vial For LLE LC_Separation LC Separation (C18 Column) LC_Vial->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Melatonin & this compound) Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Melatonin Concentration Calibration_Curve->Quantification melatonin_synthesis_pathway Tryptophan Tryptophan FiveHTP 5-Hydroxytryptophan Tryptophan->FiveHTP Tryptophan hydroxylase Serotonin Serotonin FiveHTP->Serotonin Aromatic L-amino acid decarboxylase NAS N-acetylserotonin Serotonin->NAS AANAT Melatonin Melatonin NAS->Melatonin ASMT/HIOMT

References

analytical method for melatonin in brain tissue using Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Analysis of Melatonin (B1676174) in Brain Tissue using a Stable Isotope Dilution LC-MS/MS Method with Melatonin-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction: Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and possessing potent antioxidant properties.[1] Its accurate quantification in brain tissue is essential for neuroscience research and the development of therapeutics targeting neurological disorders. Due to its low endogenous concentrations and the complexity of the brain matrix, a highly sensitive and selective analytical method is required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bioanalytical quantification due to its superior specificity and sensitivity compared to traditional immunoassay methods.[2][3]

This application note details a robust and reliable LC-MS/MS method for the quantification of melatonin in brain tissue. The protocol employs a stable isotope-labeled internal standard, this compound, to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.

Experimental Protocols

Materials and Reagents
  • Melatonin (analytical standard)

  • This compound (internal standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Homogenization Buffer: 0.25 M Sucrose solution, pre-chilled to 4°C.[4]

  • Brain tissue samples (stored at -80°C)

Standard Solution Preparation
  • Melatonin Stock Solution (1 mg/mL): Accurately weigh and dissolve melatonin in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Standard Solutions: Serially dilute the melatonin stock solution with methanol:water (50:50, v/v) to prepare a series of working standards for the calibration curve.

  • Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with methanol.

Sample Preparation

3.1. Brain Tissue Homogenization

  • Accurately weigh the frozen brain tissue sample (approximately 100 mg).

  • Thaw the tissue on ice and transfer it to a 2 mL homogenization tube.

  • Add ice-cold homogenization buffer at a 10:1 ratio (e.g., 1 mL for 100 mg of tissue).[5]

  • Add a pre-chilled stainless steel bead to the tube.

  • Homogenize the tissue using a bead mill homogenizer (e.g., Bullet Blender®) for 5 minutes at 4°C.[6]

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.[6]

  • Collect the supernatant for further processing.

3.2. Liquid-Liquid Extraction (LLE)

  • To 200 µL of the brain tissue homogenate supernatant, add 50 µL of the this compound internal standard working solution (10 ng/mL).

  • Add 1 mL of ethyl acetate to the sample.[7]

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.[8]

  • Reconstitute the dried extract in 100 µL of the mobile phase (Methanol:Water with 0.1% Formic Acid, 50:50, v/v).[8]

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: UHPLC system

  • Mass Spectrometer (MS): Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm).[2]

  • Column Temperature: 35°C[2]

  • Injection Volume: 5 µL

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.4 mL/min

  • Gradient Elution:

    Time (min) %B
    0.0 10
    1.0 95
    2.5 95
    2.6 10

    | 4.0 | 10 |

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
      Melatonin 233.1 174.1 15

      | this compound | 236.1 | 177.1 | 15 |

Data Presentation

The following tables summarize the typical quantitative performance of the analytical method. Data is compiled from validated methods for melatonin in various biological matrices, which are expected to be comparable for brain tissue analysis.

Table 1: Calibration Curve and Sensitivity

Parameter Value
Linearity Range 1 - 200 pg/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 pg/mL[1][9]

| Limit of Detection (LOD) | 0.5 pg/mL |

Table 2: Accuracy and Precision

QC Level Concentration (pg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%)
Low QC 5 < 10% < 12% 90 - 110%
Medium QC 50 < 8% < 10% 92 - 108%

| High QC | 150 | < 7% | < 9% | 95 - 105% |

Table 3: Recovery and Matrix Effect

Parameter Value
Extraction Recovery > 85%

| Matrix Effect | 90 - 110% |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis brain_tissue Brain Tissue Sample homogenization Homogenization (0.25M Sucrose) brain_tissue->homogenization centrifugation1 Centrifugation (14,000 rpm, 15 min) homogenization->centrifugation1 supernatant Supernatant Collection centrifugation1->supernatant add_is Add this compound (IS) supernatant->add_is lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle evaporation Evaporation (N2 Stream) lle->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_msms LC-MS/MS Analysis (UHPLC-QqQ) reconstitution->lc_msms data_analysis Data Analysis & Quantification lc_msms->data_analysis melatonin_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm melatonin Melatonin mt1_mt2 MT1/MT2 Receptors (GPCR) melatonin->mt1_mt2 gi Gi Protein mt1_mt2->gi activates gq Gq Protein mt1_mt2->gq activates ac Adenylate Cyclase (AC) gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates cellular_response Cellular Response (e.g., Circadian Rhythm Regulation) pka->cellular_response plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc ca2->pkc pkc->cellular_response

References

Application Note & Protocol: High-Throughput Screening with Melatonin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes.[1][2][3] Its therapeutic potential in sleep disorders, neurodegenerative diseases, and even cancer has led to increased interest in high-throughput screening (HTS) for novel melatonin receptor agonists and antagonists.[1][4][5] Accurate quantification of melatonin in biological matrices is paramount for these studies. This application note provides a detailed protocol for the high-throughput quantification of melatonin using a stable isotope-labeled internal standard, Melatonin-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of an internal standard (IS) is a powerful technique in analytical chemistry to improve the precision and accuracy of quantitative analysis.[6][7] An ideal internal standard, such as a deuterated analog of the analyte (e.g., this compound), behaves similarly to the analyte during sample preparation and analysis, compensating for variations in extraction efficiency, matrix effects, and instrument response.[6][8][9] This protocol is designed for researchers in drug discovery and development, providing a robust and reliable method for screening large numbers of samples.

Melatonin Signaling Pathway

Melatonin exerts its effects primarily through two high-affinity G protein-coupled receptors (GPCRs), MT1 and MT2.[1][2][4] These receptors are coupled to Gi proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][4] This signaling cascade influences various downstream cellular processes. Understanding this pathway is fundamental for the development of targeted therapeutics.

Melatonin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Melatonin Melatonin MT1_MT2 MT1 / MT2 Receptors (GPCR) Melatonin->MT1_MT2 Gi_protein Gi Protein MT1_MT2->Gi_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibition cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Melatonin signaling pathway via MT1/MT2 receptors.

Experimental Protocols

This section details the necessary materials and the step-by-step procedures for sample preparation and LC-MS/MS analysis for the high-throughput quantification of melatonin.

Materials and Reagents
  • Melatonin (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (or other biological matrix)

  • 96-well collection plates

  • Solid Phase Extraction (SPE) cartridges or plates

Protocol 1: Sample Preparation (Protein Precipitation)

This protocol is suitable for rapid screening of a large number of samples.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Internal Standard Spiking: To 100 µL of each plasma sample in a 96-well plate, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 5 ng/mL).

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each well.

  • Mixing: Mix thoroughly by vortexing the plate for 2 minutes.

  • Centrifugation: Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 200 µL of the supernatant to a new 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: The plate is now ready for injection into the LC-MS/MS system.

Protocol 2: Sample Preparation (Solid Phase Extraction - SPE)

This protocol provides a cleaner sample extract and is recommended for assays requiring higher sensitivity.

  • Sample Thawing and Spiking: Follow steps 1 and 2 from Protocol 1.

  • SPE Cartridge Conditioning: Condition the SPE cartridges (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the spiked plasma samples onto the conditioned SPE cartridges.

  • Washing: Wash the cartridges with 1 mL of water-methanol (90:10, v/v) to remove interferences.[10]

  • Elution: Elute melatonin and the internal standard with 1 mL of methanol into a 96-well collection plate.

  • Evaporation and Reconstitution: Follow steps 7 and 8 from Protocol 1.

  • Analysis: The plate is ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.9 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in methanol

  • Gradient Elution: A suitable gradient to separate melatonin from matrix components.

  • Flow Rate: 400 µL/min.[11]

  • Injection Volume: 3 µL.[11]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Melatonin: To be determined (e.g., m/z 233.1 → 174.1)

    • This compound: To be determined (e.g., m/z 236.1 → 177.1)

Workflow for HTS with Internal Standard

The overall workflow for a typical high-throughput screening assay involves several automated or semi-automated steps to ensure efficiency and reproducibility.

HTS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification & Reporting Sample_Collection Sample Collection (e.g., Plasma) IS_Spiking Spike with This compound (IS) Sample_Collection->IS_Spiking Extraction Extraction (Protein Precipitation or SPE) IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Data_Processing Data Processing (Peak Integration) LCMS_Analysis->Data_Processing Ratio_Calculation Calculate Area Ratio (Analyte / IS) Data_Processing->Ratio_Calculation Concentration_Determination Determine Concentration from Calibration Curve Ratio_Calculation->Concentration_Determination Report_Generation Generate Report Concentration_Determination->Report_Generation

Caption: High-throughput screening workflow using an internal standard.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of melatonin to the peak area of this compound against the known concentrations of melatonin standards. The concentration of melatonin in unknown samples is then determined from this curve.

Concentration (pg/mL)Melatonin Peak AreaThis compound Peak AreaArea Ratio (Melatonin/Melatonin-d3)
11,500100,0000.015
1015,000102,0000.147
5076,000101,5000.749
100152,000100,5001.512
500755,00099,8007.565
10001,510,000100,20015.070

Note: The data in this table is for illustrative purposes only.

Method Validation Parameters

The analytical method should be validated for linearity, accuracy, precision, recovery, and limit of quantification (LLOQ).

ParameterResult
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 1 pg/mL[12]
Accuracy (% Recovery) 90.06–94.58%[12]
Precision (%RSD) < 15%
Mean Recovery of Melatonin ~79%[13]
Mean Recovery of Internal Standard ~72%[13]

Note: These are typical expected values and may vary depending on the specific instrumentation and matrix.

Conclusion

This application note provides a comprehensive and detailed protocol for the high-throughput quantification of melatonin in biological samples using this compound as an internal standard. The use of an internal standard is critical for mitigating variability and ensuring high-quality, reproducible data in a screening environment.[6][9] The described methods, including both protein precipitation and solid-phase extraction for sample preparation, coupled with sensitive LC-MS/MS analysis, are well-suited for drug discovery and development applications. The provided workflows and data presentation formats can be readily adapted for various research needs, facilitating the efficient and accurate screening of compounds targeting the melatonergic system.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Interference with Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Melatonin-d3 as an internal standard in mass spectrometry-based assays.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference and why is it a concern when using this compound?

A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (unlabeled Melatonin) contributes to the signal of the stable isotope-labeled internal standard (SIL-IS), in this case, this compound. This can lead to inaccuracies in quantification, particularly at high analyte concentrations, resulting in non-linear calibration curves and compromised data quality.[1] The primary concern is the potential for overestimation of the internal standard signal, which in turn leads to an underestimation of the analyte concentration.

Q2: What are the common mass-to-charge (m/z) transitions for Melatonin (B1676174) and this compound in LC-MS/MS analysis?

A2: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), quantification is typically performed using multiple reaction monitoring (MRM). The selection of appropriate precursor and product ions is critical for assay specificity.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Typical Use
Melatonin233.0174.1Quantifier
This compound236.0174.0Internal Standard
7-D Melatonin240.0178.1Alternative Internal Standard

Note: The fragmentation of Melatonin to m/z 174 involves the loss of the N-acetyl group. For this compound, where the deuterium (B1214612) labels are on the N-acetyl group, the same neutral loss results in the same product ion, m/z 174.[2] Some methods may use other transitions, and optimization is instrument-dependent.

Q3: What are the potential sources of isotopic interference with this compound?

A3: Several factors can contribute to isotopic interference:

  • Natural Isotope Abundance: Carbon-13 (¹³C) has a natural abundance of approximately 1.1%. In a molecule of melatonin (C₁₃H₁₆N₂O₂), there is a statistical probability that some analyte molecules will contain one or more ¹³C atoms, increasing their mass and potentially overlapping with the mass of the internal standard.

  • Purity of the Internal Standard: The this compound internal standard may contain residual unlabeled melatonin from the synthesis process.[2][3]

  • In-source Fragmentation: Fragmentation of the analyte within the ion source of the mass spectrometer can generate ions that have the same m/z as the internal standard.

Troubleshooting Guides

Problem 1: Non-linear calibration curve, especially at high concentrations.

This is a classic symptom of isotopic interference where the high concentration of unlabeled melatonin contributes to the signal of the this compound internal standard.

Troubleshooting Workflow:

cluster_0 Troubleshooting Non-Linear Calibration Curve start Observe Non-Linearity (High Concentrations) check_is 1. Assess Internal Standard (IS) Purity - Analyze a high concentration solution of this compound alone. - Look for a signal at the Melatonin m/z transition. start->check_is check_analyte 2. Evaluate Analyte Contribution - Analyze a high concentration solution of unlabeled Melatonin. - Monitor the this compound m/z transition. start->check_analyte solution1 Solution A: Optimize Chromatography - Improve separation between Melatonin and any interfering peaks. check_is->solution1 check_analyte->solution1 solution2 Solution B: Adjust IS Concentration - Lower the concentration of this compound to reduce the relative contribution of interference. solution1->solution2 If still non-linear end Linear Calibration Curve Achieved solution1->end If successful solution3 Solution C: Mathematical Correction - Apply a correction factor based on the measured contribution of analyte to the IS signal. solution2->solution3 If still non-linear solution2->end If successful solution4 Solution D: Select Alternative Transition - If possible, choose a product ion for this compound that has less interference. solution3->solution4 If correction is complex solution3->end If successful solution4->end If successful

Caption: Troubleshooting workflow for a non-linear calibration curve.

Experimental Protocol: Assessing Analyte Contribution to Internal Standard Signal

  • Prepare a high-concentration solution of unlabeled melatonin in a suitable solvent (e.g., methanol). The concentration should correspond to the highest point on your calibration curve.

  • Set up your LC-MS/MS method to monitor both the primary MRM transition for melatonin (e.g., 233.0 -> 174.1) and the primary MRM transition for this compound (e.g., 236.0 -> 174.0).

  • Inject the high-concentration melatonin solution and acquire data.

  • Analyze the chromatogram. Measure the peak area for the melatonin transition and any observed peak area for the this compound transition at the same retention time.

  • Calculate the percentage contribution: (Peak Area at this compound transition / Peak Area at Melatonin transition) * 100%

This percentage represents the degree of isotopic interference from the analyte to the internal standard channel. A value greater than a few percent may necessitate corrective action.

Problem 2: Inaccurate results at low analyte concentrations.

Interference from the internal standard to the analyte channel can be a problem when measuring very low concentrations of melatonin.

Troubleshooting Workflow:

cluster_1 Troubleshooting Inaccuracy at Low Concentrations start_low Observe Inaccuracy (Low Concentrations) check_is_purity_low 1. Assess IS Purity for Unlabeled Analyte - Analyze the working concentration of your this compound IS. - Monitor the m/z transition for unlabeled Melatonin. start_low->check_is_purity_low check_blank 2. Analyze a True Blank Sample - Process a matrix blank (without IS) to check for endogenous Melatonin or other interferences. start_low->check_blank solution_is_source Solution A: Source a Higher Purity IS - Obtain a this compound standard with higher isotopic purity. check_is_purity_low->solution_is_source solution_chromatography Solution B: Enhance Chromatographic Separation - Ensure baseline separation of Melatonin from any interfering peaks in the blank matrix. check_blank->solution_chromatography end_low Accurate Low-Level Quantification solution_is_source->end_low If successful solution_blank_subtraction Solution C: Blank Subtraction - If a consistent background signal is present, subtract the average blank response from all samples. solution_chromatography->solution_blank_subtraction If interference co-elutes solution_chromatography->end_low If successful solution_blank_subtraction->end_low If successful

References

preventing back-exchange of deuterium in Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Melatonin-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on preventing deuterium (B1214612) back-exchange during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents). This can lead to a decrease in the isotopic purity of the standard, resulting in inaccurate quantification in sensitive analytical methods like mass spectrometry and NMR spectroscopy. For this compound, the primary concern is the potential exchange of deuterium for hydrogen, which would alter its mass and compromise its use as an internal standard.

Q2: Where are the deuterium atoms located on commercially available this compound?

A2: Commercially available this compound is typically labeled on the N-acetyl group, specifically as N-(trideuteroacetyl)-5-methoxytryptamine. This means the three deuterium atoms replace the three hydrogen atoms on the acetyl methyl group.

Q3: How stable are the deuterium labels on the N-acetyl group of this compound?

A3: The deuterium atoms on the N-acetyl group (CD3-C=O) are generally stable under standard analytical conditions. Unlike deuterons on heteroatoms (e.g., -OD, -ND), which are highly labile, the carbon-deuterium bonds of the acetyl group are covalent and not readily susceptible to exchange with protic solvents at neutral pH and ambient temperature. However, extreme pH conditions (highly acidic or basic) and elevated temperatures can potentially facilitate back-exchange.

Q4: What are the primary factors that can induce back-exchange of deuterium in this compound?

A4: The primary factors that can promote deuterium back-exchange, even for relatively stable labels, include:

  • Protic Solvents: Solvents with exchangeable protons, such as water, methanol, and ethanol, can serve as a source of hydrogen atoms.

  • pH: Strongly acidic or basic conditions can catalyze the exchange reaction.

  • Temperature: Higher temperatures increase the rate of chemical reactions, including back-exchange.

  • Enzymatic Activity: Certain enzymes, if present in a biological matrix, could potentially facilitate exchange, although this is less common for acetyl groups.

Q5: Can the indole (B1671886) -NH proton on this compound undergo back-exchange?

A5: Yes, the proton on the indole nitrogen (-NH) is highly labile and will readily exchange with deuterium from deuterated protic solvents (e.g., D2O, MeOD) or with protons from non-deuterated protic solvents. While this does not affect the mass of the primary acetyl-d3 label, it is an important consideration for NMR studies where the disappearance or change in the integration of the -NH peak can be observed.

Troubleshooting Guides

Issue 1: Gradual decrease in the mass-to-charge ratio (m/z) of this compound during an LC-MS/MS run.
  • Possible Cause: Back-exchange of one or more deuterium atoms for hydrogen.

  • Troubleshooting Steps:

    • Evaluate Solvent Composition:

      • If using protic solvents (e.g., water, methanol) in the mobile phase or sample diluent, minimize their content if possible.

      • Consider switching to aprotic solvents like acetonitrile (B52724) for sample preparation and dilution.[1]

    • Check pH of Mobile Phase and Sample:

      • Ensure the pH is within a stable range, ideally between 3 and 7. Avoid strongly acidic or basic conditions.

    • Control Temperature:

      • Maintain samples at a low temperature (e.g., 4°C) in the autosampler.

      • Avoid prolonged exposure of samples to room temperature.

    • Verify Isotopic Purity:

      • Re-analyze a freshly prepared standard to confirm the initial isotopic purity.

Issue 2: Inconsistent or poor quantification results when using this compound as an internal standard.
  • Possible Cause: Differential back-exchange between calibrators, quality controls, and unknown samples due to matrix effects or variations in sample processing time.

  • Troubleshooting Steps:

    • Standardize Sample Preparation Workflow:

      • Ensure a consistent and minimized time between sample preparation and analysis for all samples.

      • Treat all samples (calibrators, QCs, and unknowns) identically in terms of solvent exposure, temperature, and time.

    • Matrix Effects Evaluation:

      • Perform a post-extraction addition experiment to assess if the biological matrix is influencing the stability of the deuterated standard.[1]

    • Solvent Selection:

      • Use aprotic solvents for reconstitution and dilution steps whenever the experimental protocol allows.

Issue 3: Disappearance or unexpected splitting of peaks in the ¹H-NMR spectrum of this compound.
  • Possible Cause: Exchange of the indole -NH proton with residual water or deuterated solvent.

  • Troubleshooting Steps:

    • Use High-Purity Deuterated Solvents:

      • Employ freshly opened or properly stored deuterated solvents with low water content.

    • Dry the Sample:

      • If the sample was exposed to moisture, consider drying it under vacuum before dissolving in the deuterated solvent.

    • Solvent Choice:

      • For observing the -NH proton, using a non-protic deuterated solvent like DMSO-d6 or acetone-d6 (B32918) is preferable to D2O or MeOD where the peak will exchange and not be visible.

Data Presentation

Table 1: Influence of Experimental Conditions on the Stability of this compound (N-acetyl-d3)

ParameterConditionRisk of Back-ExchangeRecommendation
Solvent Aprotic (e.g., Acetonitrile, DMSO)LowPreferred for sample storage and preparation.
Protic (e.g., Water, Methanol)ModerateMinimize exposure time; use at low temperatures.
pH 3 - 7LowOptimal range for analytical methods.
< 3ModeratePotential for acid-catalyzed exchange over time.
> 8Moderate to HighPotential for base-catalyzed exchange.
Temperature 4°CLowRecommended for sample storage and autosampler.
25°C (Room Temp)ModerateMinimize exposure time.
> 40°CHighAvoid heating samples if possible.

Note: The risk levels are illustrative and based on general chemical principles for N-acetyl-d3 groups. Specific quantitative data for this compound back-exchange is limited in the literature.

Experimental Protocols

Protocol 1: LC-MS/MS Sample Preparation to Minimize Back-Exchange
  • Stock Solution Preparation:

    • Dissolve this compound in a high-purity aprotic solvent such as acetonitrile or DMSO to a concentration of 1 mg/mL.

    • Store the stock solution at -20°C or below in tightly sealed vials.

  • Working Standard Preparation:

    • Dilute the stock solution to the desired concentration using an aprotic solvent (e.g., acetonitrile). If the mobile phase is used for dilution, ensure it is freshly prepared and its pH is within the optimal range (3-7).

  • Sample Extraction (e.g., from Plasma):

    • Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing this compound as the internal standard to one volume of plasma.

    • Vortex for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or vial.

  • Evaporation and Reconstitution (if necessary):

    • If concentration is required, evaporate the supernatant under a gentle stream of nitrogen at a temperature not exceeding 30°C.

    • Reconstitute the dried extract in a mobile phase with a low percentage of protic solvent or in a fully aprotic solvent mixture if compatible with the LC method.

  • Analysis:

    • Place the samples in a cooled autosampler (4°C) and proceed with the LC-MS/MS analysis promptly.

Protocol 2: NMR Sample Preparation
  • Solvent Selection:

    • Choose a high-purity deuterated solvent that is compatible with the solubility of this compound. DMSO-d6 and acetone-d6 are good aprotic choices. Chloroform-d (CDCl3) can also be used.[2] Avoid D2O or methanol-d4 (B120146) if observation of the indole -NH proton is desired.

  • Sample Dissolution:

    • Weigh 5-10 mg of this compound directly into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[2]

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution.

  • Filtration (if necessary):

    • If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent shimming issues.

  • Analysis:

    • Acquire the NMR spectrum as soon as possible after preparation. If storage is necessary, cap the tube tightly and store at a low temperature, protected from light.

Visualizations

Back_Exchange_Mechanism cluster_0 Environment cluster_1 This compound Protic_Solvent Protic Solvent (H2O, MeOH) Melatonin_d3 This compound (Stable) Protic_Solvent->Melatonin_d3 H⁺ source Extreme_pH Extreme pH (<3 or >8) Extreme_pH->Melatonin_d3 Catalyst High_Temp High Temperature (>40°C) High_Temp->Melatonin_d3 Energy Melatonin_d2 Melatonin-d2 (Exchanged) Melatonin_d3->Melatonin_d2 Back-Exchange

Caption: Factors influencing deuterium back-exchange in this compound.

LCMS_Workflow Start Sample (e.g., Plasma) Spike Spike with this compound in Aprotic Solvent Start->Spike Precipitation Protein Precipitation (Ice-cold Acetonitrile) Spike->Precipitation Centrifuge Centrifugation (4°C) Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate (if needed) (N2, <30°C) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis (Autosampler at 4°C) Reconstitute->Analysis End Data Acquisition Analysis->End

Caption: Recommended LC-MS/MS sample preparation workflow.

Troubleshooting_Logic Start Inaccurate Quantification? Check_Purity Check Initial Isotopic Purity Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Reorder Order New Standard Purity_OK->Reorder No Check_Conditions Review Experimental Conditions Purity_OK->Check_Conditions Yes Solvent Using Protic Solvents? Check_Conditions->Solvent Use_Aprotic Switch to Aprotic (e.g., Acetonitrile) Solvent->Use_Aprotic Yes pH_Temp pH or Temp Extreme? Solvent->pH_Temp No Use_Aprotic->pH_Temp Adjust_Conditions Adjust pH (3-7) and Lower Temp (4°C) pH_Temp->Adjust_Conditions Yes Matrix_Effects Evaluate Matrix Effects pH_Temp->Matrix_Effects No Adjust_Conditions->Matrix_Effects

Caption: Troubleshooting decision tree for quantification issues.

References

improving signal-to-noise ratio for Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Melatonin-d3, particularly focusing on improving the signal-to-noise ratio in analytical experiments like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Troubleshooting Guide: Low Signal-to-Noise Ratio for this compound

A low signal-to-noise (S/N) ratio for your this compound internal standard can compromise the accuracy and precision of your melatonin (B1676174) quantification. This guide provides a systematic approach to diagnosing and resolving this common issue.

Diagram: Troubleshooting Workflow for Low S/N Ratio

G cluster_0 Initial Check cluster_1 Troubleshooting Low Signal cluster_2 Troubleshooting High Noise start Low S/N Ratio Observed for this compound check_ms Is the MS signal for this compound low or is the baseline noise high? start->check_ms low_signal Low Signal check_ms->low_signal Low Signal high_noise High Noise check_ms->high_noise High Noise check_lc Bypass LC: Infuse this compound standard directly into MS. Is signal still low? low_signal->check_lc check_lc_conditions Review LC Conditions. - Leaks? - Incorrect Mobile Phase? - Column Clogged/Degraded? check_lc->check_lc_conditions Yes check_ms_tuning Check MS Tuning & Calibration. - Incorrect MRM settings? - Detector Voltage Low? check_lc->check_ms_tuning No check_lc->check_ms_tuning Yes check_sample_prep Review Sample Preparation. - Inefficient Extraction? - Degradation? - Incorrect Concentration? end Resolution: Optimized S/N Ratio check_sample_prep->end check_lc_conditions->check_sample_prep check_ms_tuning->end check_source_contamination Inspect and Clean Ion Source. - Contaminated Capillary? - Dirty Ion Optics? high_noise->check_source_contamination check_mobile_phase Check Mobile Phase. - Contaminated Solvents? - Improperly Prepared Additives? check_source_contamination->check_mobile_phase check_matrix_effects Investigate Matrix Effects. - Co-elution of Interferences? - Insufficient Sample Cleanup? check_mobile_phase->check_matrix_effects check_matrix_effects->end

Caption: A flowchart for systematically troubleshooting low signal-to-noise for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal MRM transitions for Melatonin and this compound?

A1: The most commonly used and efficient MRM (Multiple Reaction Monitoring) transitions involve the precursor ion ([M+H]+) and a stable, high-abundance product ion. For Melatonin, the transition is typically m/z 233 -> 174, which corresponds to the loss of the N-acetyl group.[1] For the deuterated internal standard, this compound, the transition is m/z 236 -> 174.[1] It is crucial to optimize the collision energy (CE) for these transitions on your specific instrument to ensure maximum sensitivity.

Q2: My this compound signal is low. What should I check first?

A2: First, determine if the issue is with the mass spectrometer or the liquid chromatography and sample preparation. A quick way to do this is to perform a direct infusion of your this compound standard into the mass spectrometer, bypassing the LC column. If you see a strong, stable signal, the problem likely lies with your LC system or sample preparation. If the signal is still weak, the issue is with the MS itself, such as the ion source or detector settings.

Q3: How can I reduce matrix effects that may be suppressing the this compound signal?

A3: Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte. To mitigate this:

  • Improve Sample Preparation: Employ a more rigorous extraction method. While protein precipitation is fast, it may not be sufficient to remove all interferences.[2] Consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample.[2][3]

  • Optimize Chromatography: Adjust your LC gradient to better separate this compound from interfering compounds.

  • Dilute the Sample: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of matrix components.

Q4: Which sample extraction method is better for this compound: LLE or SPE?

A4: Both LLE and SPE can be effective, and the choice often depends on the sample matrix, required throughput, and available resources.

  • LLE: A robust and often cheaper method. Solvents like diethyl ether or dichloromethane (B109758) have been used effectively for melatonin extraction.[2] It is efficient at removing salts and other non-soluble interferences.

  • SPE: Can provide very clean extracts and allows for concentration of the analyte.[4][5] Cartridges like C18 or mixed-mode phases are commonly used. SPE can be more easily automated for higher throughput.

Q5: What could cause high baseline noise in my chromatogram?

A5: High baseline noise can be caused by several factors:

  • Contaminated Solvents: Ensure you are using high-purity, LC-MS grade solvents and additives.

  • Dirty Ion Source: The ion source is prone to contamination from non-volatile components in the sample. Regular cleaning of the capillary, skimmer, and other source elements is essential.

  • Leaks in the LC System: A leak in the pump, injector, or fittings can cause pressure fluctuations and an unstable baseline.

  • Column Bleed: An old or degraded column can shed stationary phase, leading to increased noise.

Data Presentation

Table 1: Typical LC-MS/MS Parameters for this compound Analysis
ParameterValueReference
LC Column Agilent Zorbax Eclipse XDB C-18, 50 mm x 4.6 mm, 1.8 µm[3]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Methanol[2]
Flow Rate 0.4 - 0.6 mL/min[6]
Injection Volume 3 - 10 µL[6]
Ionization Mode ESI Positive[2]
Precursor Ion (this compound) m/z 236[1]
Product Ion (this compound) m/z 174[1]
Collision Energy (CE) -26 to -28 V (Instrument Dependent)[2]
Capillary Voltage 2,000 - 4,000 V[2][6]
Drying Gas Temperature 350 °C[6]
Nebulizer Gas Pressure 60 psi[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of Melatonin from Plasma

This protocol is adapted from methods designed for high sensitivity and removal of matrix interference.[2]

  • Sample Preparation: To 200 µL of plasma sample, add 50 µL of this compound internal standard solution.

  • Extraction: Add 2.5 mL of diethyl ether as the extraction solvent.

  • Vortexing: Vortex the samples vigorously for 5 minutes at 2000 rpm.

  • Centrifugation: Centrifuge the samples for 15 minutes at 4000 x g at 5 °C to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully transfer the clear upper organic layer (diethyl ether) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 35 °C.

  • Reconstitution: Reconstitute the dried extract in 300 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Analysis: Vortex the reconstituted sample and transfer to an HPLC vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of Melatonin from Milk

This protocol is based on a validated method for extracting melatonin from a complex matrix.[3]

  • Sample Preparation: To 1 gram of milk sample, add 100 µL of the this compound internal standard working solution. Let it stand for 15 minutes.

  • Loading: Transfer the sample to a Chem Elut SPE cartridge and allow it to adsorb for 15 minutes.

  • Elution: Pass 15 mL of dichloromethane through the SPE cartridge by gravity flow (in 3 aliquots of 5 mL). Collect the eluate.

  • Evaporation: Evaporate the collected dichloromethane to dryness using a nitrogen evaporator.

  • Reconstitution: Reconstitute the residue in a suitable volume (e.g., 200 µL) of methanol.

  • Filtration: Pass the reconstituted solution through a 0.22 µm PVDF filter.

  • Analysis: Transfer the filtered solution to an HPLC vial for LC-MS/MS analysis.

Diagram: General Analytical Workflow

G Sample Biological Sample (e.g., Plasma, Saliva) Spike Spike with This compound IS Sample->Spike Extraction Sample Extraction (LLE or SPE) Spike->Extraction Evap Evaporation to Dryness Extraction->Evap Recon Reconstitution in Mobile Phase Evap->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A generalized workflow for the analysis of melatonin using a deuterated internal standard.

References

Validation & Comparative

Validating Analytical Methods for Melatonin: A Comparative Guide to Using Melatonin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin (B1676174) is crucial for pharmacokinetic studies, clinical trials, and quality control of pharmaceutical formulations. This guide provides a comprehensive comparison of analytical methods for melatonin, with a focus on the validation of techniques employing a deuterated internal standard, Melatonin-d3. Experimental data is presented to objectively compare the performance of various methods.

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of robust bioanalytical method development, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) based assays.[1][2][3] This approach is widely regarded as the gold standard for quantifying endogenous and exogenous compounds in complex biological matrices due to its ability to compensate for variations in sample preparation and instrument response.[4][5]

The Gold Standard: LC-MS/MS with Isotope Dilution

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for melatonin analysis, offering superior sensitivity and specificity compared to traditional techniques like immunoassays.[4][5][6] The principle of isotope dilution mass spectrometry involves adding a known amount of the isotopically labeled internal standard (e.g., Melatonin-d4, Melatonin-d7) to the sample at the beginning of the analytical process.[1][2][7] This "spiked" sample is then subjected to extraction and analysis. Because the internal standard is chemically identical to the analyte but has a different mass, it behaves identically during sample preparation and ionization, but is distinguishable by the mass spectrometer. This allows for highly accurate and precise quantification, as any loss of analyte during the procedure is corrected for by the corresponding loss of the internal standard.

A typical experimental workflow for validating an LC-MS/MS method for melatonin using a deuterated internal standard is outlined below:

Melatonin Analytical Method Validation Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Validation Method Validation Sample Biological Matrix (Plasma, Serum, Milk, etc.) Spike Spike with This compound IS Sample->Spike Extraction Extraction (Protein Precipitation, SPE, or LLE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Reconstituted Sample Separation Chromatographic Separation (e.g., C18 column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Data Data Acquisition (Peak Area Ratios) Detection->Data Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Calibration Performance Performance Evaluation (Linearity, Accuracy, Precision, LOD, LOQ) Calibration->Performance

Caption: Workflow for validating an analytical method for melatonin using a this compound internal standard.

Performance Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of various methods for melatonin quantification.

LC-MS/MS Methods with Deuterated Internal Standard

These methods represent the state-of-the-art for melatonin bioanalysis, offering the highest sensitivity and specificity.

ParameterMethod 1 (Plasma)Method 2 (Milk)Method 3 (Plasma)
Internal Standard Melatonin-d47-D MelatoninMelatonin-d4
Linearity Range 10 pg/mL - 100 ng/mL[7]1 - 150 pg/mL[8]10 pg/mL - 100 ng/mL[9]
Correlation Coefficient (R²) 0.998[7]> 0.99[8]> 0.99
Accuracy (%) 95 - 105%[7]90.06 - 94.58%[8]85 - 115%[10]
Precision (%RSD) < 10%[7]1.55% (mean)[8]≤ 15%[10]
Lower Limit of Quantification (LLOQ) 10 pg/mL[7][9]1 pg/mL[8]10 pg/mL[10]
Alternative Analytical Methods

While LC-MS/MS with an internal standard is the preferred method, other techniques can be employed, particularly for less complex matrices or when the highest sensitivity is not required.

ParameterHPLC-PDA MethodHPLC-Fluorescence Method
Internal Standard None specifiedN-acetylserotonin
Linearity Range 10 - 100 µg/mL[11]7.2 - 180 ng/mL[12]
Correlation Coefficient (R²) 0.9993[11]0.9998[12]
Accuracy (Recovery %) 100.47%[11]96.3 - 101.5%[12]
Precision (%CV) < 2%[11]3.7%[12]
Limit of Detection (LOD) 25.9 ng/mL[11]3 ng/mL[12]
Limit of Quantification (LOQ) 78.7 ng/mL[11]10 ng/mL[12]

Detailed Experimental Protocols

LC-MS/MS Method with Melatonin-d4 Internal Standard (for Plasma)

This protocol is a representative example for the quantification of melatonin in human plasma.

1. Sample Preparation:

  • To 200 µL of plasma, add 50 µL of a 5 ng/mL Melatonin-d4 internal standard solution.[10]

  • Perform protein precipitation by adding 750 µL of acetonitrile (B52724).[9]

  • Vortex the mixture for 30 seconds and incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[9]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.[9]

2. LC-MS/MS Conditions:

  • LC System: Agilent 1260 Infinity II Prime LC System or equivalent.[7]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1x50mm, 1.9 µm.[7]

  • Mobile Phase A: 5 mM ammonium (B1175870) formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water.[7]

  • Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol.[7]

  • Flow Rate: 400 µL/min.[7]

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Melatonin: m/z 233.1 -> 174.1

    • Melatonin-d4: m/z 237.1 -> 178.1

The logical relationship for Multiple Reaction Monitoring (MRM) in the mass spectrometer is visualized below:

MRM Logic cluster_Melatonin Melatonin cluster_IS This compound (IS) Mel_Precursor Precursor Ion (m/z 233.1) Mel_Fragment Fragment Ion (m/z 174.1) Mel_Precursor->Mel_Fragment CID IS_Precursor Precursor Ion (m/z 236.1) IS_Fragment Fragment Ion (m/z 177.1) IS_Precursor->IS_Fragment CID

Caption: Multiple Reaction Monitoring (MRM) logic for melatonin and its internal standard.

HPLC-Fluorescence Method (for Plasma)

This protocol provides an alternative to LC-MS/MS.

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard (N-acetylserotonin).[12]

  • Perform liquid-liquid extraction with 500 µL of dichloromethane.[12]

  • Shake, allow layers to separate, and transfer the organic layer to a new tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of 100% acetonitrile.[12]

2. HPLC Conditions:

  • Column: HiQ Sil C18V (5 µm, 250 mm x 4.6 mm).[12]

  • Mobile Phase: 25% acetonitrile in phosphate (B84403) buffer (pH 7.0).[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Fluorescence Detector Wavelengths:

    • Excitation: 286 nm[12]

    • Emission: 346 nm[12]

Conclusion

The validation of an analytical method is paramount to ensure the reliability and accuracy of results. For the quantification of melatonin, LC-MS/MS with a deuterated internal standard like this compound offers unparalleled performance in terms of sensitivity, specificity, and accuracy. This makes it the method of choice for demanding applications in research and drug development. While alternative methods like HPLC with fluorescence detection can be suitable for certain applications, they generally exhibit lower sensitivity and may be more susceptible to matrix interferences. The data and protocols presented in this guide provide a solid foundation for selecting and validating the most appropriate analytical method for your specific needs.

References

Cross-Validation of Melatonin Assays: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of melatonin (B1676174) is paramount. The choice of an internal standard in melatonin assays is a critical factor that significantly influences the reliability and accuracy of the results. This guide provides an objective comparison of different internal standards used in melatonin assays, supported by experimental data, to aid in the selection of the most appropriate methodology.

The use of an internal standard is crucial in analytical chemistry, particularly in chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest. This guide explores the performance of various internal standards in melatonin assays, focusing on stable isotope-labeled standards and structural analogs.

Comparison of Internal Standard Performance

The selection of an appropriate internal standard is critical for the accuracy and reliability of melatonin quantification. The two main categories of internal standards used are stable isotope-labeled (isotopologue) internal standards and structural analog internal standards.

Stable Isotope-Labeled Internal Standards: These are considered the gold standard for quantitative mass spectrometry assays. They are molecules in which one or more atoms have been replaced by their heavy isotopes (e.g., deuterium, carbon-13).

  • Deuterated Melatonin (Melatonin-d3, -d4, -d7): This is the most commonly used and recommended internal standard for melatonin analysis. Due to its identical chemical structure to native melatonin, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This ensures that any variations during sample processing and analysis affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification. Studies have demonstrated that methods using deuterated melatonin as an internal standard achieve high accuracy and precision.[1][2]

  • 13C Isotopically Labelled Melatonin: Similar to deuterated melatonin, 13C-labeled melatonin provides excellent accuracy for melatonin quantification. Research has shown that isotope dilution mass spectrometry using a 13C isotopically labeled analogue of melatonin yielded quantitative recoveries of 98-99%.[3][4]

Structural Analog Internal Standards: These are molecules that are chemically similar but not identical to the analyte. While they can be used to correct for variations, their different chemical and physical properties can lead to inaccuracies.

  • 5-Methoxytryptophol (B162933) and 6-Methoxytryptamine (B1360108): One study that evaluated the combined use of 5-methoxytryptophol as a surrogate standard and 6-methoxytryptamine as an internal standard for melatonin quantification in cell culture samples reported unsatisfactory results, with recoveries ranging from as low as 9% to as high as 186%.[3][5] This highlights the potential for significant inaccuracies when using structural analogs that do not perfectly mimic the behavior of melatonin during analysis.

  • Ethyl and Isopropyl Analogs of Melatonin: In a study developing an HPLC method with fluorescence detection, several melatonin analogs were tested as internal standards. Ethyl and isopropyl analogs (with the respective alkyl group replacing the methyl group on the amide) were found to be promising for achieving accurate and sensitive determination.[6]

  • 5-Methoxyindol-3-acetic acid (MIAA): For an HPLC method with fluorescence detection, 5-methoxyindol-3-acetic acid has been proposed as a suitable internal standard due to its strong fluorescence and stability across different pH levels.[2]

Data Presentation: Performance of Different Internal Standards

The following table summarizes the performance of melatonin assays using different internal standards based on data from various studies.

Internal Standard TypeSpecific Internal StandardAnalytical MethodMatrixRecovery (%)Precision (RSD %)Key Findings
Stable Isotope-Labeled Deuterated Melatonin (Melatonin-d4)LC-MS/MSHuman Urine94 - 102< 8Reliable method with satisfactory recovery and precision.[1]
Stable Isotope-Labeled 13C Isotopically Labelled Analogue2D-LC-ESI-MS/MSCell Culture98 - 99Not ReportedDemonstrated to provide quantitative recoveries, superior to structural analogs.[3][4]
Structural Analog 5-Methoxytryptophol & 6-Methoxytryptamine1D- and 2D-LC-ESI-MS/MSCell Culture9 - 186Not ReportedUnsatisfactory results with highly variable and inaccurate recoveries.[3][5]
Structural Analog Ethyl and Isopropyl AnalogsHPLC with Fluorescence DetectionRat Pineal Gland, Human SalivaNot ReportedNot ReportedFound to be promising for accurate and sensitive determination.[6]

Experimental Protocols

Representative Protocol for Melatonin Quantification using LC-MS/MS with a Deuterated Internal Standard

This protocol is a representative example for the quantification of melatonin in human urine, adapted from methodologies described in the literature.[1]

1. Sample Preparation:

  • Take a 500 µL aliquot of human urine.
  • Add 50 µL of a deuterated melatonin (melatonin-d4) internal standard solution (concentration will depend on the expected melatonin levels).
  • If analyzing for total melatonin (including metabolites), perform enzymatic deconjugation using β-glucuronidase/arylsulfatase.
  • Perform solid-phase extraction (SPE) for sample cleanup and concentration.
  • Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
  • Load the sample onto the cartridge.
  • Wash the cartridge with a weak solvent to remove interferences.
  • Elute melatonin and the internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).[7]
  • Mobile Phase: A gradient of 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.2% formic acid (Solvent A) and methanol (Solvent B).[7]
  • Flow Rate: 0.2 mL/min.[7]
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Detection Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • Melatonin: Monitor the transition of the precursor ion (m/z 233.1) to a specific product ion (e.g., m/z 174.1).[1][8]
  • Melatonin-d4 (B20853): Monitor the transition of the precursor ion (e.g., m/z 237.1) to its corresponding product ion (e.g., m/z 178.1).[1]

3. Quantification:

  • Construct a calibration curve by plotting the ratio of the peak area of melatonin to the peak area of melatonin-d4 against the concentration of melatonin standards.
  • Determine the concentration of melatonin in the unknown samples by interpolating their peak area ratios on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine, Plasma) Add_IS Addition of Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for melatonin assay.

internal_standard_principle cluster_sample Sample Processing cluster_measurement Analytical Measurement cluster_calculation Calculation Analyte_Initial Analyte (Melatonin) Sample_Loss Sample Loss / Variation Analyte_Initial->Sample_Loss IS_Initial Internal Standard IS_Initial->Sample_Loss Analyte_Final Measured Analyte Signal Sample_Loss->Analyte_Final IS_Final Measured IS Signal Sample_Loss->IS_Final Ratio Ratio (Analyte Signal / IS Signal) Analyte_Final->Ratio IS_Final->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard correction.

Conclusion and Recommendations

The evidence strongly supports the use of stable isotope-labeled internal standards, such as deuterated or 13C-labeled melatonin, for the most accurate and reliable quantification of melatonin. These internal standards co-behave with the endogenous analyte throughout the entire analytical process, effectively compensating for variations and leading to high-quality data.

While structural analog internal standards can be employed, they carry a significant risk of introducing inaccuracies due to differences in their chemical and physical properties compared to melatonin. The wide range of recoveries reported with some structural analogs underscores their unsuitability for rigorous quantitative assays.[3][5]

Therefore, for researchers, scientists, and drug development professionals requiring the highest level of confidence in their melatonin measurements, the use of a stable isotope-labeled internal standard in conjunction with a sensitive and specific method like LC-MS/MS is highly recommended. This approach ensures the generation of robust and reproducible data essential for research and clinical applications.

References

The Gold Standard for Melatonin Quantification: A Comparative Guide to Using Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise measurement of melatonin (B1676174), the choice of an internal standard is a critical determinant of analytical accuracy and precision. This guide provides a comprehensive comparison of melatonin quantification using the deuterated internal standard, Melatonin-d3, against other methods, supported by experimental data and detailed protocols.

The quantification of melatonin, a key hormone regulating circadian rhythms, presents significant analytical challenges due to its low physiological concentrations and the complexity of biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for achieving reliable and reproducible results.

The Superiority of Deuterated Internal Standards

An ideal internal standard should be chemically and physically similar to the analyte of interest to compensate for variations during sample preparation and analysis. Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are chemically identical to the native analyte but have a different mass, allowing for their distinction by a mass spectrometer.[1] This near-identical physicochemical behavior ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and potential matrix effects as the endogenous melatonin.[1][2]

The use of a deuterated internal standard like this compound is instrumental in mitigating several sources of error:

  • Matrix Effects: Biological samples such as plasma and saliva contain numerous endogenous compounds that can interfere with the ionization of melatonin, leading to ion suppression or enhancement and, consequently, inaccurate quantification. A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte signal.[1]

  • Extraction Variability: Losses of the analyte during sample preparation steps like liquid-liquid extraction or solid-phase extraction can vary between samples. Since the deuterated standard is added at the beginning of the process, it accounts for these potential losses.[1]

  • Instrumental Drift: The performance of the mass spectrometer can fluctuate over time. The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent results across a batch of samples.[1]

In contrast, other approaches, such as using structural analogs as internal standards, can lead to unsatisfactory results. For instance, a study evaluating different internal standardization strategies for melatonin quantification in cell culture samples found that using 5-methoxytryptophol (B162933) and 6-methoxytryptamine (B1360108) resulted in poor recoveries, ranging from 9% to 186%.[3][4] However, the application of an isotopically labeled analogue provided quantitative recoveries of 98-99%.[3][4]

Comparative Analysis of Method Performance

The implementation of this compound and other deuterated analogs (e.g., Melatonin-d4, 7-D-Melatonin) as internal standards consistently yields high accuracy and precision in validated bioanalytical methods. The following table summarizes key performance metrics from various studies utilizing deuterated melatonin for quantification in different biological matrices.

ParameterMatrixInternal StandardMethodPerformance DataReference(s)
Accuracy Human PlasmaMelatonin-d4LC-MS/MS85% to 115% for LQC, MQC, and HQC; 80% to 120% at LLOQ QC[5]
Human PlasmaMelatonin-d4LC-MS/MSAverage accuracy of 95% to 105% for all levels[6]
Milk7-D MelatoninLC-MS/MS92.2% (range 90.06–94.58%)[7]
Precision (%RSD/%CV) Human PlasmaMelatonin-d4LC-MS/MSIntra-day precision ≤15% at all QC levels[5]
Human PlasmaMelatonin-d4LC-MS/MSExcellent assay precision (RSD% <10%)[6]
Milk7-D MelatoninLC-MS/MSMean precision of 1.55%[7]
Linearity (r²) Human PlasmaMelatonin-d4LC-MS/MS> 0.99[5]
Human PlasmaMelatonin-d4LC-MS/MS0.998[6]
Milk7-D MelatoninLC-MS/MS> 0.99[7]
Lower Limit of Quantification (LLOQ) Human PlasmaMelatonin-d4LC-MS/MS5 pg/mL[5]
Human PlasmaMelatonin-d4LC-MS/MS10 pg/mL[6]
Milk7-D MelatoninLC-MS/MS1 pg/mL[7]
Human Salivad7-melatoninLC-MS/MS3.0 pg/mL[8][9]

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Experimental Protocols

While specific parameters may vary between laboratories and instrumentation, the following provides a detailed, generalized methodology for the quantification of melatonin in a biological matrix using a deuterated internal standard.

1. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)

  • To a 200 µL aliquot of the biological sample (e.g., plasma, saliva), add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d4 in a suitable solvent).[5]

  • Vortex the sample to ensure thorough mixing.

  • Add a protein precipitation agent, such as acetonitrile (B52724) or a mixture of zinc sulfate (B86663) and an organic solvent.[2][6]

  • For liquid-liquid extraction, add an appropriate extraction solvent like dichloromethane.[7]

  • Vortex the mixture vigorously for several minutes (e.g., 5 minutes at 2000 rpm) to ensure complete extraction.[5]

  • Centrifuge the sample at high speed (e.g., for 15 minutes at 5°C) to separate the organic and aqueous layers and pellet the precipitated proteins.[5]

  • Transfer the supernatant (organic layer) to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a specific volume of the mobile phase (e.g., 100 µL of methanol (B129727):water).[5][7]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 analytical column (e.g., Agilent Zorbax Eclipse XDB C-18) is commonly used.[7]

    • Mobile Phase: A typical mobile phase consists of a gradient mixture of an aqueous component (e.g., 0.1% formic acid in water or 5 mM ammonium (B1175870) formate) and an organic component (e.g., methanol or acetonitrile).[5][6]

    • Flow Rate: A flow rate in the range of 200-500 µL/min is often employed.[6]

    • Injection Volume: A small volume of the reconstituted sample (e.g., 3-10 µL) is injected onto the column.[6]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for melatonin analysis due to its higher signal-to-noise ratios.[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used to ensure high specificity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both melatonin and its deuterated internal standard.[10][11]

      • Melatonin Transition: m/z 233 → 174[10][11]

      • This compound Transition: m/z 236 → 174[10][11]

3. Quantification

  • A calibration curve is constructed by plotting the peak area ratio of melatonin to the deuterated internal standard against the nominal concentration of the melatonin standards.[7]

  • The concentration of melatonin in the unknown samples is then determined from this calibration curve.

Visualizing the Workflow and Principles

To further illustrate the experimental process and the underlying principles of using a deuterated internal standard, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Saliva) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation & Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: Workflow for Melatonin Quantification using LC-MS/MS with a Deuterated Internal Standard.

G cluster_ideal Ideal Internal Standard (this compound) cluster_non_ideal Alternative (e.g., Structural Analog) Ideal_IS This compound Ideal_Process Sample Prep & Analysis (Matrix Effects, Extraction Loss, etc.) Ideal_IS->Ideal_Process Co-elutes, Similar Behavior Ideal_Analyte Melatonin Ideal_Analyte->Ideal_Process Ideal_Result Accurate Quantification (Ratio is Constant) Ideal_Process->Ideal_Result NonIdeal_IS Structural Analog NonIdeal_Process Sample Prep & Analysis (Matrix Effects, Extraction Loss, etc.) NonIdeal_IS->NonIdeal_Process Different Behavior NonIdeal_Analyte Melatonin NonIdeal_Analyte->NonIdeal_Process NonIdeal_Result Inaccurate Quantification (Ratio Varies) NonIdeal_Process->NonIdeal_Result

Caption: Comparison of Deuterated vs. Structural Analog Internal Standards.

References

performance characteristics of Melatonin-d3 in regulated bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the exacting landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This is particularly critical for endogenous compounds like melatonin (B1676174), where baseline levels and matrix effects can significantly impact data integrity. This guide provides a comprehensive comparison of the performance characteristics of Melatonin-d3, a deuterated stable isotope-labeled internal standard, against non-deuterated alternatives in the bioanalysis of melatonin.

Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample preparation, chromatography, and ionization.[3] This co-elution and similar behavior allow for superior compensation for matrix effects and other sources of analytical variability, leading to more reliable and accurate data.[2]

Performance Characteristics: this compound vs. Non-Deuterated Internal Standards

The following tables summarize the performance characteristics of bioanalytical methods for melatonin utilizing deuterated internal standards. This data, compiled from various validated methods, highlights the high level of performance achievable with these standards.

Table 1: Performance Characteristics of Melatonin Bioanalysis using Deuterated Internal Standards

Performance MetricMelatonin-d47-D MelatoninMelatonin-d7
Linearity Range 5 - 5000 pg/mL1 - 150 pg/mLNot Specified
Correlation Coefficient (r²) ≥ 0.99> 0.99Not Specified
Lower Limit of Quantification (LLOQ) 5 pg/mL1 pg/mLNot Specified
Intra-day Precision (%RSD) ≤ 15%Not SpecifiedNot Specified
Inter-day Precision (%RSD) ≤ 15%1.55% (mean)Not Specified
Accuracy 85% - 115%90.06% - 94.58%Not Specified
Mean Recovery 79.23%Not SpecifiedNot Specified
Internal Standard Recovery 72.23%Not SpecifiedNot Specified

Data compiled from multiple sources.[4][5]

While direct head-to-head comparative studies with comprehensive validation data are scarce in published literature, the general scientific consensus and guidance from regulatory bodies favor the use of stable isotope-labeled internal standards.[6] Non-deuterated internal standards, often structural analogs of the analyte, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies.[6] These differences can lead to inadequate compensation for matrix effects, potentially compromising the accuracy and precision of the results.[2] For instance, one study evaluating different internal standardization approaches for melatonin analysis reported unsatisfactory results when using non-deuterated standards.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are representative protocols for sample preparation and analysis using a deuterated internal standard for melatonin quantification.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Aliquoting: Take a 200 µL aliquot of human plasma.

  • Internal Standard Spiking: Add 50 µL of Melatonin-d4 internal standard working solution (e.g., 5 ng/mL).

  • Dilution: Dilute the sample with an extraction buffer (1:1 v/v) and vortex.

  • SPE Cartridge Conditioning: Condition an SPE cartridge with methanol (B129727) followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).

  • Elution: Elute the melatonin and Melatonin-d4 from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[4][7]

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: Take a 1 g milk sample.

  • Internal Standard Spiking: Add 100 µL of 7-D Melatonin internal standard working solution (400 pg/mL).

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the sample, vortex vigorously, and centrifuge to separate the layers.

  • Collection: Collect the organic layer containing melatonin and the internal standard.

  • Evaporation: Evaporate the organic solvent to dryness under nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase for analysis.[5]

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically employed.

  • MRM Transitions: The multiple reaction monitoring (MRM) transitions for melatonin and its deuterated analogs are crucial for selective and sensitive detection.

    • Melatonin: m/z 233.0 → 174.1[5][8]

    • This compound: m/z 236.0 → 174.0[8]

    • Melatonin-d4: m/z 237.1 → 178.2[4]

    • 7-D Melatonin: m/z 240.0 → 178.1[5]

Visualizing the Bioanalytical Workflow

The following diagrams illustrate the key steps in a regulated bioanalysis workflow for melatonin, highlighting the integration of the internal standard.

Bioanalytical Workflow cluster_pre Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Milk) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE or LLE) Spike->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Report Report Results Quant->Report Internal_Standard_Comparison_Logic cluster_IS Internal Standard Choice cluster_properties Physicochemical Properties cluster_performance Performance Outcome Deuterated This compound (Stable Isotope Labeled) Identical Nearly Identical to Analyte Deuterated->Identical NonDeuterated Non-Deuterated (Structural Analog) Different Different from Analyte NonDeuterated->Different High_Accuracy High Accuracy & Precision Identical->High_Accuracy Variable_Performance Potential for Inaccuracy & Imprecision Different->Variable_Performance

References

The Analytical Advantage: A Comparative Guide to Deuterated vs. 13C-Labeled Melatonin Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of melatonin (B1676174), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two commonly used stable isotope-labeled internal standards: deuterated melatonin (e.g., D3, D4, D7-melatonin) and 13C-labeled melatonin. The evidence presented, supported by experimental data, demonstrates the analytical superiority of 13C-labeled melatonin for robust and accurate bioanalysis.

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they share near-identical physicochemical properties with the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. However, the specific isotope used for labeling—deuterium (B1214612) (²H) or carbon-13 (¹³C)—can significantly impact analytical performance.

Performance Comparison: Deuterated vs. 13C-Labeled Melatonin

The ideal internal standard should co-elute with the analyte, exhibit the same extraction recovery and ionization response, and be isotopically stable throughout the analytical process. In these respects, 13C-labeled melatonin consistently outperforms its deuterated counterparts.

A key challenge with deuterated standards is the potential for a chromatographic shift, where the deuterated compound elutes slightly earlier than the unlabeled analyte. This phenomenon, known as the "isotope effect," can lead to inaccurate quantification, especially in complex biological matrices where matrix effects can vary across the chromatographic peak.[1][2] Furthermore, deuterium atoms can sometimes exchange with protons from the solvent, compromising the integrity of the standard.[3]

In contrast, 13C-labeled internal standards are not susceptible to isotopic exchange and typically co-elute perfectly with the analyte.[4] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[2]

A study evaluating different internal standardization strategies for melatonin quantification in cell culture samples found that using a structural analog as an internal standard yielded unsatisfactory and highly variable recoveries, ranging from 9% to 186%.[5] However, the use of an in-house synthesized 13C-labeled melatonin internal standard resulted in excellent, quantitative recoveries of 98-99%.[5] This highlights the significant improvement in accuracy and reliability afforded by a 13C-labeled internal standard.

The following table summarizes the key performance parameters of deuterated and 13C-labeled melatonin internal standards based on available literature.

Performance ParameterDeuterated Melatonin (e.g., D4-Melatonin)13C-Labeled MelatoninKey Advantages of 13C-Labeled Melatonin
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than melatonin.[1][2]Co-elutes perfectly with melatonin.[4]More accurate compensation for matrix effects that can vary across a chromatographic peak.
Isotopic Stability Can be susceptible to back-exchange of deuterium atoms, depending on the labeling position.[3]Highly stable with no risk of isotopic exchange.[4]Ensures the integrity of the internal standard throughout the entire analytical workflow.
Accuracy & Precision Can lead to inaccuracies due to imperfect retention time matching and potential isotopic instability.[1][2]Demonstrates high accuracy and precision, with recoveries close to 100%.[6][5]Provides more reliable and reproducible quantification.
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement, compromising accurate quantification.[7][8]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]Superior choice for complex biological matrices where significant matrix effects are expected.

Experimental Protocols

The following are generalized experimental protocols for the quantification of melatonin in biological samples using a stable isotope-labeled internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Human Plasma)
  • Thaw plasma samples at room temperature.

  • To 200 µL of plasma, add 50 µL of the internal standard solution (either deuterated or 13C-labeled melatonin in a suitable solvent like methanol).

  • Vortex mix for 30 seconds.

  • Perform protein precipitation by adding 600 µL of acetonitrile.

  • Vortex mix for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

    • Gradient: A suitable gradient from a low to high percentage of mobile phase B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Melatonin: m/z 233.1 → 174.1

      • D4-Melatonin: m/z 237.1 → 178.1

      • 13C-Melatonin (example with one 13C): m/z 234.1 → 175.1 (Note: specific transition will depend on the position and number of 13C labels).

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis BiologicalSample Biological Sample (e.g., Plasma) AddIS Addition of Internal Standard (Deuterated or 13C-Labeled Melatonin) BiologicalSample->AddIS ProteinPrecipitation Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio of Analyte to IS) MS_Detection->Quantification

Experimental workflow for melatonin quantification.

Melatonin_Signaling cluster_receptors Melatonin Receptors cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Signaling Melatonin Melatonin MT1 MT1 Melatonin->MT1 MT2 MT2 Melatonin->MT2 Gi Gαi MT1->Gi Gq Gαq MT1->Gq MT2->Gi AC Adenylyl Cyclase (AC) Gi->AC inhibits PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP produces IP3_DAG IP3 / DAG PLC->IP3_DAG produces PKA PKA cAMP->PKA PKC PKC IP3_DAG->PKC Ca_Signaling Ca²⁺ Signaling IP3_DAG->Ca_Signaling Physiological_Effects Physiological Effects (Circadian Rhythms, Sleep) PKA->Physiological_Effects ERK_MAPK ERK/MAPK Pathway PKC->ERK_MAPK Ca_Signaling->Physiological_Effects ERK_MAPK->Physiological_Effects

Simplified melatonin signaling pathway.

Conclusion

While deuterated melatonin internal standards are widely available and can be suitable for some applications, the evidence strongly supports the superiority of 13C-labeled melatonin for robust and accurate quantitative bioanalysis. The identical chromatographic behavior and isotopic stability of 13C-labeled standards minimize the risk of analytical errors, particularly in complex matrices. For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled melatonin internal standards is a sound scientific decision that leads to more reliable and defensible results.

References

Navigating Bioanalysis: A Guide to Establishing Linearity and LLOQ with Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is paramount. This guide provides a comprehensive comparison of Melatonin-d3 as an internal standard in bioanalysis, focusing on the critical parameters of linearity and the Lower Limit of Quantification (LLOQ). We present supporting experimental data, detailed methodologies, and a visual workflow to aid in the robust validation of your analytical methods.

The use of a stable isotope-labeled internal standard is a cornerstone of accurate and precise bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated analog of melatonin (B1676174), is frequently employed for this purpose. Its chemical and physical properties closely mimic that of the endogenous analyte, allowing it to compensate for variations in sample preparation and instrument response. This guide will delve into the practical aspects of establishing two key validation parameters—linearity and LLOQ—when using this compound and compare its performance with other commonly used internal standards.

Establishing Linearity and LLOQ: A Methodological Overview

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The LLOQ is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.[1] The determination of these parameters is a mandatory step in bioanalytical method validation as stipulated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2]

Experimental Protocol:

The following protocol outlines a typical procedure for establishing linearity and LLOQ for melatonin in a biological matrix (e.g., plasma, saliva) using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of melatonin and this compound in a suitable organic solvent (e.g., methanol).

  • Prepare a series of working standard solutions of melatonin by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of this compound at a constant concentration to be used as the internal standard.

2. Preparation of Calibration Curve Standards:

  • Spike a known volume of the blank biological matrix with the melatonin working standard solutions to create a calibration curve consisting of at least six to eight non-zero concentration levels.

  • The concentration range should bracket the expected concentrations of the study samples.

  • Add the this compound working solution to each calibration standard and quality control (QC) sample to achieve a consistent final concentration.

3. Sample Preparation:

  • Employ a suitable extraction method to isolate melatonin and this compound from the biological matrix. Common techniques include:

    • Protein Precipitation (PPT): Addition of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Extraction of the analytes into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Use of a solid sorbent to retain and then elute the analytes.

4. LC-MS/MS Analysis:

  • Inject the extracted samples onto an appropriate LC column (e.g., C18) for chromatographic separation.

  • Use a mobile phase gradient to achieve good peak shape and separation from matrix components.

  • Detect melatonin and this compound using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions should be optimized for both analytes. For melatonin, a common transition is m/z 233.0 → 174.1, and for a deuterated internal standard, the precursor ion will be shifted accordingly (e.g., m/z 236.0 for this compound).[3]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of melatonin to this compound against the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically a weighted 1/x or 1/x²) to determine the slope, intercept, and coefficient of determination (r²). An r² value >0.99 is generally considered acceptable.

  • The LLOQ is the lowest standard on the calibration curve that can be measured with a signal-to-noise ratio of at least 5 and with acceptable precision (coefficient of variation, CV%) and accuracy (relative error, RE%) typically within ±20%.[1]

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is a widely used internal standard for melatonin quantification, other deuterated and non-deuterated analogs are also employed. The choice of internal standard can influence the performance of the assay. The following tables summarize the linearity and LLOQ data for melatonin analysis using various internal standards, as reported in the literature.

Internal StandardMatrixLinearity RangeLLOQAnalytical MethodReference
This compound Human PlasmaNot Specified0.02 ng/mLLC-MS/MS[4]
Melatonin-d4 Human Plasma10 pg/mL - 100 ng/mL10 pg/mLLC-MS/MS[5]
Melatonin-d7 Human Saliva3.9 - 1000 pg/mL3.0 pg/mLLC-MS/MS[6]
7-D Melatonin Milk1 - 150 pg/mL1 pg/mLLC-MS/MS[7]
¹³C₁-Melatonin Cell CultureNot SpecifiedNot Specified2D-LC-ESI-MS/MS[8]

Note: The performance of an analytical method is highly dependent on the specific instrumentation, sample preparation technique, and matrix used.

Visualizing the Workflow

To further clarify the process of establishing linearity and LLOQ, the following diagram illustrates the key steps in the experimental workflow.

G Workflow for Establishing Linearity and LLOQ cluster_prep Preparation cluster_cal Calibration Curve & QC Preparation cluster_extraction Sample Extraction cluster_analysis Analysis cluster_data Data Processing & Evaluation A Prepare Melatonin & this compound Stock Solutions B Prepare Melatonin Working Standards A->B C Prepare this compound Working IS Solution A->C D Spike Blank Matrix with Melatonin Standards B->D E Add this compound IS to all Samples C->E D->E F Protein Precipitation / LLE / SPE E->F G LC-MS/MS Analysis (MRM Mode) F->G H Construct Calibration Curve (Peak Area Ratio vs. Conc.) G->H I Perform Linear Regression (r² > 0.99) H->I J Determine LLOQ (S/N > 5, Accuracy & Precision within 20%) I->J

Caption: A flowchart outlining the key steps for establishing linearity and the Lower Limit of Quantification (LLOQ).

Conclusion

The selection of an appropriate internal standard and the rigorous validation of linearity and LLOQ are critical for the development of reliable bioanalytical methods. This compound has proven to be a suitable internal standard for the quantification of melatonin, offering performance comparable to other deuterated analogs. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to establish robust and accurate methods for melatonin analysis in various biological matrices. Adherence to regulatory guidelines and careful optimization of each step in the workflow are essential to ensure the generation of high-quality data for research and drug development.

References

The Gold Standard for Bioanalytical Method Robustness: A Comparative Guide to Using Melatonin-d3

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the unwavering accuracy and reliability of bioanalytical methods are not just best practices; they are foundational to success. For researchers and scientists quantifying melatonin (B1676174), a hormone pivotal to regulating circadian rhythms, the choice of internal standard is a critical determinant of method robustness. This guide provides an objective comparison of bioanalytical methods for melatonin quantification, underscoring the superior performance of methods utilizing a deuterated internal standard, Melatonin-d3, against alternatives. Supported by experimental data, this document serves as a vital resource for professionals seeking to develop and validate highly reliable analytical methods.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2] A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium). This near-identical chemical nature ensures that the internal standard and the analyte behave similarly during sample preparation, chromatography, and ionization, effectively compensating for variability and matrix effects that can compromise data integrity.[1][3]

Performance Comparison: The Decisive Advantage of this compound

The robustness of an analytical method is defined by its capacity to remain unaffected by small, deliberate variations in method parameters. The use of this compound as an internal standard significantly enhances this robustness, as evidenced by key validation parameters.

Validation Parameter Method with this compound IS Method with Alternative IS (e.g., Structural Analog) Method without IS
Linearity (Correlation Coefficient, r²) > 0.999[1]Typically > 0.99Often < 0.99
Precision (Relative Standard Deviation, %RSD) < 3.55%[1]< 15%Can exceed 20%
Accuracy (Recovery %) 98-102%[1]85-115%Highly variable
Lower Limit of Quantification (LLOQ) As low as 1 pg/mL[4]Dependent on analyte and matrixHigher due to noise
Matrix Effect (%CV of IS-normalized MF) ≤ 15%Can be > 15%Not applicable

IS: Internal Standard. Data synthesized from multiple sources for comparative purposes.

The data clearly indicates that methods employing this compound exhibit superior linearity, precision, and accuracy. The co-elution of this compound with melatonin allows for effective normalization of any signal suppression or enhancement caused by the sample matrix, a common challenge in bioanalysis.[3] This leads to more reliable and reproducible results, which is paramount in regulated environments.

Experimental Protocols: A Framework for Robust Method Validation

The validation of a bioanalytical method using this compound follows a structured workflow to ensure its reliability. Below are detailed methodologies for key experiments.

Stock and Working Solution Preparation
  • Analyte Stock Solution: Prepare a stock solution of melatonin in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the melatonin stock solution to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound at a fixed concentration to be spiked into all samples.

Sample Preparation (Solid Phase Extraction - SPE)
  • To 200 µL of plasma sample, add 50 µL of the this compound internal standard working solution.[5]

  • Vortex the sample to ensure thorough mixing.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interfering substances.

  • Elute the analyte and internal standard with a suitable elution solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 column is commonly used for the separation of melatonin.[4]

  • Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid is often employed.[5]

  • Mass Spectrometry: The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • Multiple Reaction Monitoring (MRM): The following mass transitions are typically monitored:

    • Melatonin: m/z 233.1 → 174.1

    • This compound: m/z 236.1 → 174.1[6]

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no interference at the retention times of melatonin and this compound.

  • Linearity: Construct a calibration curve by plotting the peak area ratio of melatonin to this compound against the nominal concentration of the calibration standards. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Precision and Accuracy: Analyze QC samples at low, medium, and high concentrations on three different days. The precision (%RSD) should be ≤15% (≤20% at the LLOQ), and the accuracy should be within 85-115% (80-120% at the LLOQ).[5]

  • Recovery: Compare the peak area of the analyte from extracted samples to that of unextracted standards.

  • Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked matrix samples to that in a neat solution. The coefficient of variation of the IS-normalized matrix factor should be ≤15%.

  • Robustness: Assess the effect of small, deliberate changes in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) on the results.

Visualizing the Workflow and Biological Pathway

To further clarify the experimental process and the biological context of melatonin, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation Sample Plasma Sample Add_IS Add this compound (IS) Sample->Add_IS Vortex Vortex Mix Add_IS->Vortex SPE Solid Phase Extraction (SPE) Vortex->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Detection Mass Spectrometric Detection (MRM) Chromatography->Detection Linearity Linearity Detection->Linearity Precision Precision & Accuracy Detection->Precision Recovery Recovery Detection->Recovery Matrix_Effect Matrix Effect Detection->Matrix_Effect Robustness Robustness Detection->Robustness

Caption: Experimental workflow for robust melatonin quantification.

G cluster_downstream Downstream Signaling Melatonin Melatonin MT1 MT1 Receptor Melatonin->MT1 MT2 MT2 Receptor Melatonin->MT2 Gi Gi Protein Activation MT1->Gi MT2->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Physiological_Effects Physiological Effects (Circadian Rhythm Regulation) CREB->Physiological_Effects

Caption: Simplified melatonin signaling pathway.

Conclusion

The evidence overwhelmingly supports the use of this compound as an internal standard for the robust and reliable quantification of melatonin in biological matrices. Its ability to mimic the behavior of the analyte throughout the analytical process ensures superior accuracy, precision, and resistance to matrix effects compared to methods employing alternative or no internal standards. For researchers, scientists, and drug development professionals, the adoption of a validated LC-MS/MS method with this compound is a critical step towards generating high-quality, defensible data essential for advancing scientific knowledge and therapeutic innovation.

References

Safety Operating Guide

Proper Disposal of Melatonin-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Melatonin-d3 are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory compliance.

I. Chemical and Safety Data Overview

This compound is a deuterated form of melatonin, primarily utilized as an internal standard in quantitative analysis or as a tracer in metabolic studies.[1][2][3] While it shares many properties with its non-deuterated counterpart, it is crucial to handle it with the care afforded to all laboratory chemicals.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₁₃H₁₃D₃N₂O₂
Molecular Weight 235.30 g/mol [2][3]
Appearance Pale purple to purple solid[2]
Melting Point 118 °C / 244.4 °F (for Melatonin)[4]
Boiling Point 512.8 °C / 955 °F (for Melatonin)[4]
Stability Stable under normal conditions[4]

Hazard Identification:

Based on the safety data sheets for melatonin, the primary hazards are associated with irritation and acute toxicity if ingested.[5] It is classified as:

  • Acute toxicity, oral (Category 4)[5]

  • Skin corrosion/irritation (Category 2)[5]

  • Serious eye damage/eye irritation (Category 2A)[5]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[5]

Incompatible materials include strong oxidizing agents.[6] Hazardous combustion products can include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[4][6]

II. Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique.[6]

  • Eye Protection: Safety goggles or glasses with side-shields.[5]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

  • Respiratory Protection: Generally not required under normal use with adequate ventilation. However, if creating dust, a particle filter respirator is recommended.[4][6]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound, avoiding dust formation.[4][6]

    • Place the swept material into a clearly labeled, sealed container suitable for chemical waste. The container should be labeled "this compound Waste" and include the appropriate hazard symbols.

  • Contaminated Materials:

    • Any materials used to clean up spills (e.g., absorbent pads, wipes) and any contaminated disposables (e.g., weigh boats, pipette tips) should be placed in the same designated chemical waste container.

    • Contaminated clothing should be removed and washed before reuse.[7][8]

  • Liquid Waste (if in solution):

    • Absorb liquid solutions with an inert material (e.g., vermiculite, sand, or a universal binder).[5]

    • Scoop the absorbed material into the designated solid chemical waste container.

    • Do not pour this compound solutions down the drain.[5][6]

3. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials like oxidizing agents.[4]

  • The storage area should be designated for hazardous waste.

4. Final Disposal:

  • Dispose of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • All chemical waste disposal must be in accordance with local, state, and federal regulations.[5] Provide the waste manifest or safety data sheet to the disposal service.

III. Emergency Procedures

In the event of an accidental release or exposure, follow these procedures:

  • Spill:

    • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

    • Ensure adequate ventilation.[4]

    • Wearing appropriate PPE, contain and clean up the spill as described in the disposal protocol. Avoid creating dust.[6]

    • Place all contaminated materials in a sealed container for disposal.

  • Skin Contact:

    • Immediately wash the affected area with soap and plenty of water.[5][6]

    • Remove contaminated clothing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Rinse cautiously with water for several minutes.[5][7]

    • Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.[5][7]

    • If breathing is difficult, provide respiratory support.

    • Seek medical attention.

  • Ingestion:

    • Rinse the mouth with water. Do not induce vomiting.[5]

    • Seek immediate medical attention.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

MelatoninD3_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Final Storage & Disposal start Start: Identify this compound for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid this compound or Contaminated Materials waste_type->solid_waste Solid liquid_waste This compound in Solution waste_type->liquid_waste Liquid collect_solid Sweep/Scoop into Labeled Chemical Waste Container solid_waste->collect_solid absorb_liquid Absorb with Inert Material liquid_waste->absorb_liquid seal_container Securely Seal Waste Container collect_solid->seal_container collect_liquid Place Absorbed Material in Waste Container absorb_liquid->collect_liquid collect_liquid->seal_container store_waste Store in Designated Hazardous Waste Area seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end_point End: Proper Disposal Complete contact_ehs->end_point

Caption: Workflow for the safe disposal of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.